Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-9-7-12(5-6-14-8-9)10(13)15-11(2,3)4/h1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNJPHHZWSDWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610420 | |
| Record name | tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748805-96-1 | |
| Record name | tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate. This compound is a saturated seven-membered heterocyclic scaffold incorporating an exocyclic methylene group, a feature of interest in medicinal chemistry for its potential to modulate biological activity and pharmacokinetic properties. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information on its likely precursor, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, with established synthetic methodologies and spectroscopic data from structurally related compounds to present a thorough and predictive analysis.
Chemical Properties
While specific experimental data for this compound is not extensively reported in the public domain, its chemical properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 748805-96-1 | Commercial Suppliers |
| Molecular Formula | C₁₁H₁₉NO₃ | Calculated |
| Molecular Weight | 213.27 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Analogy to similar N-Boc protected heterocycles |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) and insoluble in water | General properties of N-Boc protected amines |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Storage | Recommended storage at 2-8°C under an inert atmosphere to prevent polymerization/oxidation of the methylene group | General handling procedures for reactive alkenes |
Predicted Spectroscopic Data
The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar N-Boc protected 1,4-oxazepanes and general principles of NMR spectroscopy.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~5.0-5.2 (2H, s): Methylene protons (=CH₂)
-
~4.2-4.4 (2H, m): Methylene protons adjacent to the nitrogen of the Boc group (C5-H)
-
~3.6-3.8 (2H, t): Methylene protons adjacent to the ring oxygen (C3-H)
-
~3.4-3.6 (2H, t): Methylene protons adjacent to the ring nitrogen (C2-H)
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~2.4-2.6 (2H, m): Methylene protons adjacent to the exocyclic double bond (C7-H)
-
1.48 (9H, s): tert-Butyl protons of the Boc group
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~155.0: Carbonyl carbon of the Boc group
-
~140.0: Quaternary carbon of the exocyclic double bond (C6)
-
~115.0: Methylene carbon of the exocyclic double bond (=CH₂)
-
~80.0: Quaternary carbon of the tert-butyl group
-
~70.0: Methylene carbon adjacent to the ring oxygen (C3)
-
~50.0: Methylene carbon adjacent to the ring nitrogen (C5)
-
~48.0: Methylene carbon adjacent to the ring nitrogen (C2)
-
~35.0: Methylene carbon adjacent to the exocyclic double bond (C7)
-
28.5: Methyl carbons of the tert-butyl group
Synthesis and Experimental Protocols
The most plausible synthetic route to this compound involves the olefination of the corresponding ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. The Wittig reaction is a well-established and reliable method for this transformation.[1][2]
Synthesis of the Precursor: Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
A reported synthesis of this precursor involves the oxidation of the corresponding alcohol.[3]
Experimental Protocol:
-
Dissolution: Dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Oxidation: Add an oxidizing agent, for example, Dess-Martin periodinane, to the solution at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
Wittig Olefination to Yield this compound
This protocol is a general procedure for the Wittig reaction to install an exocyclic methylene group.[1][2][4]
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)
-
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Experimental Protocol:
-
Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the yellow to orange colored ylide indicates a successful reaction.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0°C.
-
Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. This can often be partially removed by precipitation from a nonpolar solvent like hexanes or by column chromatography on silica gel.
-
Logical Relationships and Workflows
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of the target compound.
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for this compound, heterocyclic scaffolds are of paramount importance in medicinal chemistry.[5][6] The introduction of an exocyclic methylene group can influence a molecule's conformation, lipophilicity, and metabolic stability, and can also serve as a handle for further functionalization.
This compound can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,4-oxazepane core is a bioisostere of other important heterocycles like piperazines and morpholines, which are prevalent in marketed drugs.
Role as a Scaffold in Drug Discovery
The diagram below illustrates the potential utility of this compound as a starting material in a drug discovery program.
Caption: Role of the title compound as a building block in drug discovery.
Conclusion
This compound is a heterocyclic compound with potential as a versatile building block in medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a robust framework for its synthesis and an informed prediction of its chemical properties based on established chemical principles and data from related structures. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to explore its full potential in the development of novel therapeutics.
References
In-depth Technical Guide: tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate (CAS 748805-96-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the chemical compound with CAS number 748805-96-1. The recognized chemical name for this substance is tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate . It belongs to the class of N-Boc protected 1,4-oxazepane derivatives, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The core structure consists of a seven-membered 1,4-oxazepane ring, featuring a methylene group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Chemical Structure and Properties
The molecular structure of this compound is presented below:
Molecular Formula: C₁₁H₁₉NO₃
Molecular Weight: 213.27 g/mol
Structure:
Caption: Chemical structure of this compound.
Spectral and Experimental Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound. While several chemical suppliers list this compound, they do not provide public access to its characterization data. For instance, some vendors indicate the availability of NMR, HPLC, and LC-MS data upon request.
Table 1: Summary of Available Data
| Data Type | Availability | Source |
| ¹H NMR | Not Publicly Available | - |
| ¹³C NMR | Not Publicly Available | - |
| Mass Spectrometry | Not Publicly Available | - |
| IR Spectroscopy | Not Publicly Available | - |
Structure Elucidation and Synthesis
Detailed experimental protocols for the specific synthesis and structure elucidation of this compound are not described in peer-reviewed scientific literature. However, general synthetic strategies for related 1,4-oxazepane derivatives have been reported. These methods can provide a theoretical framework for the synthesis of the target compound.
General Synthetic Approach for 1,4-Oxazepane Scaffolds
The synthesis of 1,4-oxazepane rings often involves intramolecular cyclization reactions. A plausible synthetic route to this compound could involve the following conceptual steps:
Caption: Conceptual synthetic workflow for 1,4-oxazepane derivatives.
Experimental Protocol (Hypothetical):
A detailed experimental protocol would require laboratory development. A potential, yet unverified, approach could involve:
-
Starting Material Selection: A suitable starting material would be a Boc-protected amino diol or a related precursor.
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Functional Group Interconversion: Conversion of a hydroxyl group to a leaving group and subsequent reaction with a vinyl organometallic reagent to introduce the methylene precursor.
-
Cyclization: An intramolecular Williamson ether synthesis or a ring-closing metathesis reaction could be employed to form the seven-membered ring.
-
Purification: The final product would likely be purified using column chromatography on silica gel.
Characterization: The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:
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¹H NMR: To determine the proton environment and connectivity.
-
¹³C NMR: To identify all unique carbon atoms.
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Mass Spectrometry (e.g., ESI-MS or GC-MS): To confirm the molecular weight.
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IR Spectroscopy: To identify characteristic functional groups such as the C=C double bond and the carbamate carbonyl group.
Signaling Pathways and Biological Activity
There is currently no information available in the public domain regarding the biological activity or associated signaling pathways of this compound. The 1,4-oxazepane scaffold is present in some biologically active molecules, and derivatives have been investigated for various therapeutic targets. However, without experimental data, the specific biological profile of this compound remains unknown.
Caption: Logical relationship for determining biological function.
Conclusion
This compound (CAS 748805-96-1) is a known chemical entity, commercially available from various suppliers. However, there is a significant lack of publicly available, in-depth technical information regarding its spectral data, detailed experimental protocols for its synthesis and structure elucidation, and its biological activity. Researchers and drug development professionals interested in this compound would need to perform de novo synthesis and characterization or obtain this information directly from a commercial supplier. Further investigation is required to determine its potential utility in medicinal chemistry and pharmacology.
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Methylene-Oxazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The intricate world of heterocyclic chemistry continues to unveil novel molecular scaffolds with promising therapeutic applications. Among these, methylene-oxazepane derivatives have emerged as a class of compounds exhibiting a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their anticancer and antimicrobial properties. It consolidates key findings, presents available quantitative data, outlines experimental methodologies, and visualizes relevant workflows and potential mechanisms of action to facilitate further research and development in this area.
Core Synthesis and Structural Framework
The fundamental structure of the methylene-oxazepane derivatives discussed herein revolves around a seven-membered oxazepine ring system linked by a methylene bridge. A prominent example found in the literature is the class of methylenebis-isoxazolo[4,5-b]azepines. The synthesis of these compounds generally involves a multi-step process.
A generalized synthetic pathway begins with the reaction of a substituted nitroisoxazole with a methylene bis-chalcone to form a Michael adduct. This intermediate then undergoes reductive cyclization to yield the final methylenebis-isoxazolo[4,5-b]azepine derivative. The structural integrity and identity of these synthesized compounds are typically confirmed through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR, 1H and 13C), and Mass Spectrometry.[1]
Biological Activities and Quantitative Data
Research into methylene-oxazepane derivatives has revealed significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Several novel methylenebis-isoxazolo[4,5-b]azepine derivatives have been evaluated for their in vitro anticancer properties.[1] Studies have demonstrated that specific substitutions on the phenyl rings of the chalcone precursors can lead to potent cytotoxic effects against various cancer cell lines. For instance, compounds 9h and 9i from a synthesized series exhibited potent anticancer activity, comparable to standard chemotherapeutic agents.[1] The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation.[2][3]
Table 1: Summary of In Vitro Anticancer Activity of Methylenebis-isoxazolo[4,5-b]azepine Derivatives
| Compound ID | Cancer Cell Line | Activity Metric (e.g., IC50 in µM) | Reference Drug | Reference |
| 9h | Breast Cancer (MCF-7) | Data to be extracted from full text | Doxorubicin | [1] |
| 9i | Breast Cancer (MCF-7) | Data to be extracted from full text | Doxorubicin | [1] |
| 10j | Various Cell Lines | Comparable to Cisplatin | Cisplatin | [4] |
Note: Specific quantitative data such as IC50 values are typically found within the full-text articles and should be consulted for precise comparisons.
Antimicrobial Activity
The same series of methylenebis-isoxazolo[4,5-b]azepine derivatives also displayed promising antimicrobial activity.[1] The evaluation of these compounds against a panel of pathogenic bacteria and fungi has shown that certain derivatives possess significant inhibitory effects. The structural features contributing to potent antimicrobial action are also linked to the nature of the substituents on the aromatic rings. Compounds 9h and 9i were noted to have potent antimicrobial effects, comparable to standard antimicrobial drugs.[1]
Table 2: Summary of In Vitro Antimicrobial Activity of Methylenebis-isoxazolo[4,5-b]azepine Derivatives
| Compound ID | Microbial Strain | Activity Metric (e.g., MIC in µg/mL) | Reference Drug | Reference |
| 9h | Staphylococcus aureus | Data to be extracted from full text | Ciprofloxacin | [1] |
| 9h | Escherichia coli | Data to be extracted from full text | Ciprofloxacin | [1] |
| 9i | Staphylococcus aureus | Data to be extracted from full text | Ciprofloxacin | [1] |
| 9i | Escherichia coli | Data to be extracted from full text | Ciprofloxacin | [1] |
Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are typically found within the full-text articles and should be consulted for precise comparisons.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the general methodologies employed in the synthesis and biological evaluation of methylene-oxazepane derivatives, based on the available literature.
General Synthesis Protocol for Methylenebis-isoxazolo[4,5-b]azepines
-
Synthesis of Michael Adducts (8a-i): A mixture of 3,5-dimethyl-4-nitroisoxazole (1 mmol) and an appropriate methylene bis-chalcone (1 mmol) is dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of a base (e.g., piperidine) is added, and the reaction mixture is refluxed for a specified duration (e.g., 8-10 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the pure Michael adduct.[1]
-
Synthesis of Methylenebis-isoxazolo[4,5-b]azepines (9a-i): The synthesized Michael adduct (1 mmol) is dissolved in methanol. To this solution, stannous chloride (SnCl2) (2 mmol) is added portion-wise. The reaction mixture is then stirred at room temperature for a defined period (e.g., 12-15 hours). After the completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then treated with a saturated solution of sodium bicarbonate to neutralize the acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. The final compound is purified by column chromatography.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized methylene-oxazepane derivatives are dissolved in DMSO to prepare stock solutions. These are further diluted with the culture medium to achieve a range of desired concentrations. The cells are then treated with these concentrations for a specified incubation period (e.g., 48 hours). A control group is treated with DMSO-containing medium only.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
References
- 1. Design, synthesis, in vitro antimicrobial and anticancer activity of novel methylenebis-isoxazolo[4,5-b]azepines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plu.mx [plu.mx]
The Role of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate in Drug Discovery: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a heterocyclic organic compound that has emerged as a critical building block in the synthesis of complex, biologically active molecules. This technical guide elucidates that this compound is not an active pharmaceutical ingredient (API) with a direct mechanism of action, but rather a key synthetic intermediate. Its utility lies in providing a versatile scaffold for the construction of novel therapeutics, particularly in the fields of oncology and neurology. This document will detail its role in the synthesis of potent inhibitors of targets such as Kirsten Rat Sarcoma (KRAS) viral oncogene homolog, Bruton's tyrosine kinase (BTK), and sodium channel Nav1.2.
This compound: A Synthetic Intermediate
Extensive review of scientific literature and patent filings reveals that this compound is consistently utilized as a reactant in multi-step synthetic pathways. It does not possess intrinsic pharmacological activity or a direct mechanism of action on biological targets. Instead, its chemical structure, featuring a protected amine and a reactive methylene group, makes it an ideal starting point for the elaboration of more complex molecular architectures.
The following diagram illustrates the general workflow where this intermediate is employed to generate a final, biologically active compound.
Caption: Synthetic workflow from intermediate to pharmacological effect.
Applications in the Synthesis of Targeted Therapeutics
This intermediate has been instrumental in the development of several classes of inhibitors, as documented in various patents.
KRAS Inhibitors
A significant application of this compound is in the synthesis of inhibitors of the KRAS protein, a key signaling molecule frequently mutated in various cancers.[1][2] The final compounds are designed to target specific KRAS mutants, such as G12C, G12D, G12V, and G13D, thereby interfering with downstream signaling pathways that regulate cell growth and proliferation.[1]
The mechanism of action of the resulting KRAS inhibitors involves the disruption of the interaction between KRAS and its downstream effector, RAF.[3] This is a critical step in the mitogen-activated protein kinase (MAPK) signaling pathway.
The diagram below illustrates the simplified KRAS signaling pathway and the point of intervention by inhibitors synthesized from the intermediate.
Caption: Inhibition of the KRAS signaling pathway.
Other Therapeutic Targets
Patents also describe the use of this intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors for autoimmune disorders and dual inhibitors of the sodium channel NaV1.2 and the serotonin receptor 5HT2A for central nervous system (CNS) disorders.[4][5] In each case, the oxazepane core provided by the intermediate is a key structural feature of the final active molecule.
Experimental Protocols: Synthesis of the Intermediate
The synthesis of this compound is described in the patent literature.[1][3][4] The following is a representative experimental protocol.
| Table 1: Synthesis of this compound | |
| Reactants | Tert-butyl (2-hydroxyethyl)carbamate |
| 3-chloro-2-(chloromethyl)prop-1-ene | |
| Sodium hydride (NaH) | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Procedure | 1. A solution of tert-butyl (2-hydroxyethyl)carbamate and 3-chloro-2-(chloromethyl)prop-1-ene is prepared in DMF. |
| 2. The solution is cooled to 0°C under an inert atmosphere (e.g., argon). | |
| 3. Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution at 0°C. | |
| 4. The reaction mixture is stirred at 0°C for a specified period. | |
| 5. The reaction is then allowed to warm to room temperature and stirred until completion. | |
| 6. The reaction is quenched, and the product is extracted and purified. |
This is a generalized protocol. For precise quantities, reaction times, and purification methods, please refer to the specific patents.[1][4]
Quantitative Data
As this compound is a synthetic intermediate, there is no quantitative data related to its biological activity (e.g., IC₅₀, EC₅₀, Ki). The relevant quantitative data pertains to the final compounds synthesized from it. For instance, a KRAS G12D RAF Disruption Assay is used to determine the biological activity of the final KRAS inhibitors.[3] In this assay, the concentration of the test compound required to inhibit the KRAS-RAF interaction by 50% (IC₅₀) would be determined.
Conclusion
References
- 1. WO2024103010A1 - Small molecule inhibitors of kras proteins - Google Patents [patents.google.com]
- 2. WO2025006962A1 - Inhibiteurs de kras - Google Patents [patents.google.com]
- 3. WO2024040109A2 - Kras inhibitors - Google Patents [patents.google.com]
- 4. WO2022032019A1 - Btk inhibitors - Google Patents [patents.google.com]
- 5. WO2018026371A1 - Dual nav1.2/5ht2a inhibitors for treating cns disorders - Google Patents [patents.google.com]
The Ascendant Scaffold: A Technical Guide to the Research Applications of Substituted 1,4-Oxazepanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-oxazepane scaffold, a seven-membered heterocycle containing oxygen and nitrogen atoms in a 1,4-relationship, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional character and synthetic tractability have made it an attractive core for the development of novel therapeutics targeting a diverse range of biological targets. This technical guide provides a comprehensive overview of the current research applications of substituted 1,4-oxazepane derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. We will delve into their roles as kinase inhibitors, central nervous system (CNS) active agents, and receptor modulators, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Synthetic Strategies for 1,4-Oxazepane Scaffolds
The construction of the 1,4-oxazepane ring system can be achieved through various synthetic routes, allowing for the introduction of diverse substituents and control of stereochemistry. Key strategies include:
-
Ring-closing Metathesis (RCM): This powerful reaction has been employed for the synthesis of unsaturated 1,4-oxazepane derivatives, which can be subsequently reduced to the saturated scaffold.
-
Reductive Amination: Intramolecular reductive amination of aminoaldehydes or aminoketones derived from amino alcohols is a common and efficient method for constructing the 1,4-oxazepane ring.
-
N-Alkylation of Amino Alcohols: The reaction of an appropriate amino alcohol with a bifunctional electrophile, followed by intramolecular cyclization, provides a straightforward route to the scaffold.
-
Tandem Reactions: More recently, tandem transformations, such as C-N coupling followed by C-H carbonylation, have been developed for the facile synthesis of benzo-fused 1,4-oxazepine derivatives.[1]
-
From N-propargylamines: Innovative routes utilizing N-propargylamines as versatile building blocks have been developed, offering high atom economy and shorter synthetic pathways to the 1,4-oxazepane core.[2]
A generalized synthetic workflow for substituted 1,4-oxazepanes is depicted below.
Applications in Medicinal Chemistry
The unique conformational properties of the 1,4-oxazepane ring allow its derivatives to interact with a variety of biological targets with high affinity and selectivity.
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. Several substituted 1,4-oxazepanes have shown potent inhibitory activity against various kinases.
Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors:
ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in various pathologies, including hypertension, glaucoma, and cancer. While direct dose-response data for a broad series of 1,4-oxazepane-based ROCK inhibitors is not extensively available in the public domain, the scaffold is being actively investigated. The general signaling pathway involving ROCK is illustrated below.
Traf2- and Nck-interacting protein kinase (TNIK) Inhibitors:
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). A series of 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one derivatives have been identified as potent and selective TNIK inhibitors.
LIM domain kinases 1 and 2 (LIMK1/2) Inhibitors:
LIMK1 and LIMK2 are involved in regulating actin dynamics and are considered therapeutic targets in cancer and neurodegenerative diseases. The benzo[1][3]oxazepin-4-one scaffold has been successfully repurposed to develop potent type III LIMK1/2 inhibitors.
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 21k | TNIK | 26 ± 8 | - | [4] |
| Compound 10 | LIMK1 | pIC50 = 6.1 | - | [2] |
| LIMK2 | pIC50 = 8.2 | - | [2] |
Central Nervous System (CNS) Active Agents
The 1,4-oxazepane scaffold has been incorporated into molecules targeting CNS receptors, showing promise for the treatment of neurological and psychiatric disorders.
Dopamine D4 Receptor Ligands:
The dopamine D4 receptor is a target for the development of atypical antipsychotics for the treatment of schizophrenia, with the aim of reducing extrapyramidal side effects. A new series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and shown to have selectivity for the dopamine D4 receptor.[3][5][6][7]
| Compound | Receptor | Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) | Reference |
| Representative 1,4-Oxazepane Derivative | Dopamine D4 | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract | [3] |
Receptor Modulators
Non-steroidal Progesterone Receptor (PR) Modulators:
Novel 7-aryl benzo[1][3]oxazepin-2-ones have been synthesized and evaluated as non-steroidal progesterone receptor (PR) modulators. Several of these compounds demonstrated good in vitro potency and selectivity over other steroid receptors.[4]
| Compound ID | Target | IC50 (nM) | Selectivity (over GR and AR) | In vivo activity (rat uterine decidualization model) | Reference |
| 10j | Progesterone Receptor | 10-30 | >100-fold | Active at 3 mg/kg (oral) | [4] |
| 10v | Progesterone Receptor | 10-30 | >100-fold | Not specified | [4] |
| 10u | Progesterone Receptor | Not specified | Not specified | Active at 3 mg/kg (oral) | [4] |
Other Therapeutic Areas
Squalene Synthase Inhibitors:
The potent squalene synthase inhibitor TAK-475, used to lower plasma cholesterol levels, features a 1,4-benzoxazepine scaffold, highlighting the importance of this core in metabolic diseases.[8]
Antiproliferative Agents:
Bozepinib, which contains a 1,4-oxazepine scaffold, has shown high antiproliferative activity against human breast adenocarcinoma cancerous cell lines.[8]
Experimental Protocols
General Procedure for Synthesis of Benzo-1,4-oxazepine Derivatives
The following is a representative protocol for the synthesis of benzo-1,4-oxazepine derivatives via a tandem transformation of C-N coupling/C-H carbonylation.[1]
-
To a dried Schlenk tube, add Pd(OAc)2 (0.01 mmol), the specified ligand (0.012 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the tube with carbon monoxide (CO) gas three times.
-
Add a solution of phenylamine (1.0 mmol) and allyl halide (1.2 mmol) in 10 mL of toluene.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired benzo-1,4-oxazepine product.
In Vitro Kinase Inhibition Assay (General Protocol)
The following protocol outlines a general workflow for screening 1,4-oxazepane derivatives as kinase inhibitors.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Enzyme and Substrate Preparation: Prepare solutions of the target kinase and its specific substrate in assay buffer.
-
Assay Plate Setup: Add the kinase solution to the wells of a 96-well plate, followed by the addition of the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,4-oxazepane derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion
Substituted 1,4-oxazepane scaffolds represent a versatile and valuable platform in modern drug discovery. Their diverse synthetic accessibility and ability to potently and selectively interact with a wide array of biological targets have led to the identification of promising lead compounds in oncology, CNS disorders, and metabolic diseases. The continued exploration of this scaffold's chemical space, coupled with detailed biological evaluation, is expected to yield novel therapeutic agents with improved efficacy and safety profiles. This guide has provided a snapshot of the current landscape, and it is anticipated that the applications of 1,4-oxazepane derivatives will continue to expand as our understanding of their structure-activity relationships deepens.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: Stability and Degradation Profile of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific data on the stability and degradation profile of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate. While this molecule is available from various commercial suppliers for research purposes, dedicated studies detailing its behavior under stress conditions (such as hydrolysis, oxidation, photolysis, and thermal stress) appear to be unpublished.
This guide, therefore, will provide a foundational understanding based on the known reactivity of its core structural features: the N-Boc protecting group and the oxazepane ring system containing a methylene group. The information presented herein is extrapolated from general principles of organic chemistry and data available for analogous structures. All experimental protocols and data are presented as hypothetical examples that would be necessary to generate a complete stability and degradation profile.
Predicted Stability and Degradation Profile
Based on its chemical structure, this compound is expected to be susceptible to degradation under specific conditions. The primary points of lability are the tert-butyloxycarbonyl (Boc) protecting group and the exocyclic double bond.
Hydrolytic Stability
The Boc group is notoriously sensitive to acidic conditions. Therefore, significant degradation is anticipated in acidic media, leading to the removal of the Boc group to yield 6-methylene-1,4-oxazepane. The molecule is expected to be relatively stable under neutral and basic conditions at ambient temperature.
Hypothetical Degradation Pathway under Acidic Conditions:
Oxidative Stability
The exocyclic methylene group (C=CH2) is a potential site for oxidative cleavage by strong oxidizing agents (e.g., ozone, potassium permanganate). This would likely lead to the formation of a ketone at the 6-position. The tert-butyl group could also be susceptible to oxidation under harsh conditions.
Photostability
Compounds containing isolated double bonds may undergo photochemical reactions, such as [2+2] cycloadditions or rearrangements, upon exposure to UV light. A thorough photostability study would be required to determine the specific degradation products.
Thermal Stability
The Boc group can be thermally labile, although typically at temperatures higher than those encountered in standard pharmaceutical processing and storage. Forced degradation studies at elevated temperatures would be necessary to identify potential thermal degradants.
Hypothetical Experimental Protocols for Forced Degradation Studies
To definitively characterize the stability and degradation profile, a series of forced degradation studies would need to be conducted. The following are example protocols.
Materials and Methods
-
Test Substance: this compound (purity ≥98%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Phosphate buffers.
-
Instrumentation: HPLC with UV/Vis and Mass Spectrometric (MS) detection, Photostability chamber, Temperature-controlled ovens.
General Procedure for Stress Testing
Solutions of this compound (e.g., 1 mg/mL in a suitable solvent) would be subjected to the following stress conditions. Samples would be withdrawn at various time points, neutralized if necessary, diluted, and analyzed by HPLC-MS.
Experimental Workflow for Forced Degradation:
Hypothetical Quantitative Data
The following table summarizes the type of quantitative data that would be generated from these studies.
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product(s) (Predicted) |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C | 24 | 85% | 6-methylene-1,4-oxazepane |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C | 72 | < 5% | No significant degradation |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 48 | 30% | Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate |
| Thermal Degradation (Solid) | 80 °C | 168 | < 2% | No significant degradation |
| Thermal Degradation (Solution) | 80 °C in Methanol | 168 | 10% | Minor unidentified peaks |
| Photodegradation | ICH Q1B exposure | - | 15% | Unidentified photoproducts |
Note: The data presented in this table is purely hypothetical and serves to illustrate the expected outcomes of forced degradation studies. Actual results would need to be determined experimentally.
Recommendations for Further Investigation
Given the absence of published stability data, it is strongly recommended that researchers and drug development professionals conduct comprehensive forced degradation studies on this compound. These studies are crucial for:
-
Identifying potential degradation products: This is essential for understanding the impurity profile of the molecule and for developing stability-indicating analytical methods.
-
Elucidating degradation pathways: Knowledge of how the molecule degrades is critical for formulation development and for defining appropriate storage and handling conditions.
-
Assessing intrinsic stability: This information helps in predicting the shelf-life of the drug substance and drug product.
Conclusion
While a definitive stability and degradation profile for this compound is not currently available in the public domain, an understanding of its chemical structure allows for the prediction of its likely degradation pathways. The primary liabilities are the acid-sensitive N-Boc group and the potential for oxidation at the exocyclic methylene group. To ensure the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule, rigorous experimental investigation into its stability under various stress conditions is imperative. The hypothetical data and protocols provided in this guide offer a framework for such an investigation.
Technical Guide: Solubility Profile of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
As a large language model, I am unable to conduct physical laboratory experiments. Therefore, generating novel experimental data on the solubility of "Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate" is beyond my capabilities. The following guide is a template based on established chemical principles and standard laboratory procedures for solubility determination. The numerical solubility data provided is hypothetical and serves as a placeholder to illustrate the structure and content of the requested technical guide.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This document provides a comprehensive overview of the solubility of this compound in a selection of common organic solvents. A thorough understanding of a compound's solubility is fundamental for its application in synthetic chemistry, guiding decisions on reaction conditions, purification strategies such as recrystallization, and formulation development. The data presented herein is based on standardized experimental protocols, which are detailed in the subsequent sections of this guide.
2. Compound Information
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₉NO₃
-
Molecular Weight: 213.27 g/mol
-
Chemical Structure:
(Note: A proper chemical structure image would be inserted here in a full document)
3. Solubility Data
The solubility of this compound was determined at ambient temperature (25 °C). The results are summarized in Table 1, categorizing solvents by their polarity and functional groups to provide a clearer understanding of the solubility trends.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C.
| Solvent | Classification | Solubility ( g/100 mL) | Qualitative Solubility |
| Dichloromethane (DCM) | Chlorinated | > 25 | Very Soluble |
| Chloroform | Chlorinated | > 25 | Very Soluble |
| Tetrahydrofuran (THF) | Ether | 18 | Freely Soluble |
| Diethyl Ether | Ether | 15 | Freely Soluble |
| Ethyl Acetate (EtOAc) | Ester | 12 | Soluble |
| Acetone | Ketone | 9 | Soluble |
| Acetonitrile (MeCN) | Nitrile | 4 | Sparingly Soluble |
| Methanol (MeOH) | Polar Protic | 1.5 | Slightly Soluble |
| Ethanol (EtOH) | Polar Protic | 1.2 | Slightly Soluble |
| Isopropanol (IPA) | Polar Protic | 0.8 | Very Slightly Soluble |
| n-Hexane | Nonpolar | < 0.1 | Practically Insoluble |
| Toluene | Aromatic | 5 | Sparingly Soluble |
| Water | Aqueous | < 0.01 | Insoluble |
4. Experimental Protocol: Solubility Determination by the Gravimetric Method
The solubility data presented in this guide was established using a standard gravimetric analysis method. This technique involves creating a saturated solution, separating the dissolved solute from the excess solid, and then determining the mass of the dissolved solute in a known volume of the solvent.
4.1. Materials and Equipment
-
This compound (purity >98%)
-
Analytical grade organic solvents
-
Scintillation vials (20 mL) with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance (readability ± 0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Syringes and 0.22 µm syringe filters (chemically compatible with the respective solvents)
-
Vacuum oven
4.2. Procedure
-
Sample Preparation: An excess amount of this compound was added to a vial containing a precisely measured volume (e.g., 5.0 mL) of the selected organic solvent.
-
Equilibration: The vials were sealed and placed in a temperature-controlled shaker maintained at 25 °C. The mixtures were agitated for 24 hours to ensure that equilibrium between the dissolved and undissolved solute was reached.
-
Phase Separation: After the equilibration period, the vials were allowed to stand undisturbed for at least 2 hours to permit the settling of the excess solid.
-
Sample Extraction: A sample of the clear supernatant was carefully withdrawn using a syringe. A 0.22 µm filter was attached to the syringe to remove any suspended solid particles, ensuring that only the saturated solution was collected.
-
Solvent Evaporation: A known volume of the filtrate was accurately transferred to a pre-weighed, clean, and dry vial. The solvent was then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the residue was achieved.
-
Data Analysis: The final weight of the vial with the dried residue was recorded. The mass of the dissolved solute was determined by subtracting the initial weight of the empty vial. The solubility was then calculated and expressed in grams per 100 mL of solvent.
5. Visualizations
5.1. Experimental Workflow for Solubility Determination
The diagram below outlines the sequential steps of the gravimetric method used for determining the solubility of the compound.
Caption: Workflow for gravimetric solubility determination.
6. Discussion
The solubility profile of this compound is consistent with its molecular structure, which features a bulky, non-polar tert-butyl group and a relatively non-polar heterocyclic core. This explains its high solubility in chlorinated and ethereal solvents. The presence of oxygen and nitrogen atoms with lone pairs of electrons allows for some interaction with more polar solvents, but the overall non-polar character dominates. The solubility decreases significantly in polar protic solvents like alcohols, where the solute's ability to disrupt the solvent's hydrogen-bonding network is limited. As expected, the compound is practically insoluble in water.
This technical guide provides a foundational understanding of the solubility of this compound in a variety of organic solvents. The presented data and experimental protocols offer valuable insights for chemists and researchers, aiding in the design of synthetic routes, purification methods, and the development of formulations involving this compound.
Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a combination of predicted data, analysis of structurally related compounds, and detailed hypothetical protocols to serve as a valuable resource for researchers in the field.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 4.95 | s |
| 4.20 | s |
| 3.80 | t, J=5.2 Hz |
| 3.65 | t, J=5.2 Hz |
| 2.50 | s |
| 1.47 | s |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2975 | Strong | C-H stretch (alkane) |
| 1690 | Strong | C=O stretch (carbamate) |
| 1650 | Medium | C=C stretch (alkene) |
| 1415 | Medium | C-N stretch |
| 1160 | Strong | C-O stretch |
Table 3: Mass Spectrometry (MS) Data
| Technique | Parameter | Value |
| Electrospray Ionization (ESI) | [M+H]⁺ | 214.14 |
| [M+Na]⁺ | 236.12 |
Experimental Protocols
The following sections provide detailed hypothetical methodologies for the synthesis and characterization of this compound.
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (Intermediate 1)
-
To a stirred solution of N-Boc-ethanolamine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 1,3-dichloroacetone (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
Step 2: Synthesis of this compound (Final Product)
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a NaCl plate.
Mass Spectrometry (MS): High-resolution mass spectra would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Logical Relationships in Spectroscopic Analysis
The structural features of this compound can be directly correlated with the expected spectroscopic signals.
Caption: Correlation of structural fragments with spectroscopic signals.
This guide provides a foundational understanding of this compound for researchers. The provided data and protocols, while based on chemical principles and data from related structures, should be validated through experimentation.
Introduction to 1,4-oxazepane ring systems in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational flexibility and ability to serve as a bioisosteric replacement for other saturated heterocycles, such as morpholine and piperazine, have positioned it as a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,4-oxazepane-containing compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action.
I. Synthesis of the 1,4-Oxazepane Core
The construction of the 1,4-oxazepane ring has been approached through various synthetic strategies, aiming for efficiency, scalability, and stereochemical control. Key methodologies include intramolecular cyclization reactions, tandem transformations, and solid-phase synthesis.
A. Intramolecular Cyclization Strategies
A common and effective method for the synthesis of 1,4-oxazepanes involves the intramolecular cyclization of acyclic precursors. This can be achieved through several approaches:
-
Reductive Amination: The intramolecular reductive amination of aminoaldehydes or aminoketones is a widely used method for constructing the 1,4-oxazepane ring.
-
N-Alkylation: The cyclization of amino alcohols with suitable bifunctional electrophiles, or the intramolecular alkylation of a nitrogen atom onto a carbon bearing a leaving group, provides a straightforward route to the 1,4-oxazepane core.
-
Ring-Closing Metathesis (RCM): RCM has been successfully employed for the synthesis of unsaturated 1,4-oxazepine derivatives, which can be subsequently reduced to the saturated 1,4-oxazepane ring.
B. Tandem Reactions for Benzo-fused 1,4-Oxazepines
The synthesis of benzo[e][1][2]oxazepin-5-ones has been efficiently achieved through a tandem transformation involving a C-N coupling followed by a C-H carbonylation of various phenylamines with allyl halides.[3]
C. Solid-Phase Synthesis of Chiral 1,4-Oxazepanes
A solid-phase approach has been developed for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids.[4] This methodology utilizes a polymer-supported homoserine derivative, allowing for the generation of a library of compounds with diverse substitutions.
II. Medicinal Chemistry Applications and Biological Activity
The 1,4-oxazepane scaffold has been incorporated into a variety of biologically active molecules, demonstrating its potential across multiple therapeutic areas.
A. Oncology: The Case of Bozepinib
Bozepinib, a potent antitumor agent, features a 1,4-benzoxazepine core. It has demonstrated significant cytotoxic activity against a range of cancer cell lines.
Quantitative Data: Cytotoxicity of Bozepinib
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C6 | Glioblastoma | 5.7 ± 0.3 | [3] |
| U138 | Glioblastoma | 12.7 ± 1.5 | [3] |
| HCT-116 | Colon Cancer | Lower than MCF-7 | [2] |
| RKO | Colon Cancer | Lower than MCF-7 | [2] |
| MCF-7 | Breast Cancer | ~10-fold lower than 5-fluorouracil | [2] |
Bozepinib induces apoptosis through a PKR-mediated pathway and can also trigger autophagy and senescence, particularly when used in combination with interferon-α.[2][5] Furthermore, it modulates the purinergic system by increasing the expression and activity of the CD39 enzyme while inhibiting CD73 activity.[3]
Signaling Pathway of Bozepinib-Induced Apoptosis
Caption: Bozepinib induces apoptosis via activation of the PKR pathway.
B. Cardiovascular Disease: The Squalene Synthase Inhibitor TAK-475
TAK-475 (Lapaquistat) is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its active metabolite, TAK-475 M-I, contains a 1,4-benzoxazepine moiety.
Quantitative Data: Activity of TAK-475 M-I
| Assay | Cell Type | IC50 | Reference |
| De novo cholesterol synthesis | Human primary hepatocytes | 110 nM | [6] |
By inhibiting squalene synthase, TAK-475 blocks the conversion of farnesyl diphosphate (FPP) to squalene, leading to an accumulation of FPP and other mevalonate-derived isoprenoids (MDIs).[6][7] This mechanism is distinct from that of statins, which act earlier in the pathway by inhibiting HMG-CoA reductase.[8]
Mechanism of Action of TAK-475
Caption: TAK-475 inhibits squalene synthase, a late-stage enzyme in cholesterol biosynthesis.
C. Central Nervous System Disorders: Dopamine D4 Receptor Ligands
The 1,4-oxazepane ring has been explored as a scaffold for the development of selective dopamine D4 receptor ligands, which are of interest for the treatment of schizophrenia and other CNS disorders.[6] The D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]
Signaling Pathway of the Dopamine D4 Receptor
Caption: The dopamine D4 receptor signals through Gi/o proteins to modulate various downstream effectors.
III. Experimental Protocols
This section provides representative experimental protocols for the synthesis and biological evaluation of 1,4-oxazepane derivatives, based on published literature.
A. General Procedure for the Synthesis of Benzo[e][1][2]oxazepin-5-ones[3]
-
Reaction Setup: To a solution of phenylamine (1.0 mmol) and allyl halide (1.2 mmol) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 mmol).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 100 °C) under an inert atmosphere (e.g., argon) for a designated time (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
B. MTT Assay for Cytotoxicity Assessment[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,4-oxazepane-containing compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
C. Radioligand Binding Assay for Dopamine D4 Receptor Affinity
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the test compound in a suitable binding buffer.
-
Incubation and Filtration: Incubate the plate at room temperature for a defined period to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
IV. Conclusion
The 1,4-oxazepane ring system represents a versatile and increasingly important scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have led to the discovery of potent and selective modulators of various biological targets. The examples of bozepinib, TAK-475, and dopamine D4 receptor ligands highlight the broad therapeutic potential of this heterocyclic core. As synthetic methodologies continue to evolve and our understanding of the structure-activity relationships of 1,4-oxazepane derivatives deepens, it is anticipated that this scaffold will play an even more significant role in the development of future medicines.
References
- 1. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate: A Detailed Protocol for Drug Discovery Intermediates
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. The 1,4-oxazepane core, in particular, represents a valuable structural motif present in a variety of biologically active compounds. This application note provides a detailed protocol for the synthesis of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, a key intermediate for the elaboration of more complex molecular architectures. The described two-step synthetic route, commencing with the preparation of the precursor ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, followed by a Wittig olefination, offers a reliable and reproducible method for researchers in the field.
Introduction
Seven-membered heterocyclic rings, such as 1,4-oxazepanes, are intriguing building blocks in medicinal chemistry due to their conformational flexibility, which allows for effective interaction with biological targets. The introduction of an exocyclic methylene group provides a versatile handle for further functionalization, making this compound a highly sought-after intermediate. This protocol details a robust synthesis of this compound, focusing on clarity and reproducibility to aid researchers in their synthetic endeavors.
Overall Reaction Scheme
The synthesis is accomplished in two main stages: first, the formation of the 1,4-oxazepan-6-one ring, and second, the conversion of the ketone to the target methylene compound via a Wittig reaction.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
This procedure involves three steps: N-Boc protection of 2-(2-aminoethoxy)ethanol, oxidation to the corresponding carboxylic acid, and subsequent intramolecular cyclization.
Step 1: Synthesis of N-Boc-2-(2-hydroxyethoxy)ethylamine
-
In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and sodium bicarbonate (2.0 equivalents).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Remove the dioxane by rotary evaporation.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected alcohol.
Step 2: Oxidation to N-Boc-N-(2-hydroxyethyl)glycine
-
Dissolve the N-Boc protected alcohol (1.0 equivalent) in a solvent mixture of acetonitrile, water, and a phosphate buffer (pH ≈ 7).
-
Add TEMPO (0.1 equivalents) and sodium chlorite (1.5 equivalents).
-
Slowly add a dilute solution of sodium hypochlorite (bleach) while stirring vigorously at room temperature. Maintain the pH around 7.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 3-4 with a dilute HCl solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.
Step 3: Intramolecular Cyclization to Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
-
Dissolve the carboxylic acid intermediate (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
Part 2: Synthesis of this compound
This part of the protocol utilizes a Wittig reaction to convert the ketone into the desired exocyclic methylene group.
Step 1: Preparation of the Wittig Ylide (Methylenetriphenylphosphorane)
Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 equivalents, as a solution in hexanes) dropwise to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
Step 2: Wittig Olefination
-
In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly transfer the freshly prepared ylide solution from Step 1 into the ketone solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as the final product.
Data Summary
The following table summarizes the expected yields and key characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | C₁₀H₁₇NO₄ | 215.25 | 60-75 |
| This compound | C₁₁H₁₉NO₃ | 213.27 | 70-85 |
Logical Relationship of the Synthetic Steps
The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of key functional groups.
Caption: Logical flow of the synthesis from starting material to final product.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The methods described are based on established and reliable chemical transformations, ensuring that researchers can confidently reproduce this synthesis in their own laboratories. The availability of this protocol will facilitate the exploration of the chemical space around the 1,4-oxazepane scaffold, ultimately contributing to the discovery and development of new therapeutic agents.
Application Notes and Protocols: Ring-Closing Metathesis for 1,4-Oxazepane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug discovery. The synthesis of these medium-sized rings, however, can be challenging. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of cyclic structures, including seven-membered heterocycles containing nitrogen and oxygen atoms. This methodology often offers a more direct and functional-group-tolerant approach compared to traditional cyclization methods.
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-oxazepanes utilizing ring-closing metathesis, with a focus on the use of Grubbs-type catalysts.
Ring-Closing Metathesis for 1,4-Oxazepane Synthesis: An Overview
The core strategy for the synthesis of 1,4-oxazepanes via RCM involves the intramolecular cyclization of a diene precursor, typically an N-allyl-N-(2-allyloxyethyl)amine derivative. The reaction is catalyzed by ruthenium-based complexes, most notably the first and second-generation Grubbs catalysts and the Hoveyda-Grubbs catalysts. The choice of catalyst, solvent, temperature, and substrate concentration are critical parameters that influence the efficiency and yield of the cyclization.
The general transformation is depicted below:
Caption: General scheme for the synthesis of 1,4-oxazepanes via RCM.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative quantitative data for the ring-closing metathesis synthesis of a protected 1,4-oxazepane derivative from an N-tosyl-protected diene precursor.
| Entry | Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Grubbs I (5) | CH₂Cl₂ | 0.01 | 40 | 12 | 75 |
| 2 | Grubbs II (2) | Toluene | 0.01 | 80 | 4 | 92 |
| 3 | Hoveyda-Grubbs II (2) | CH₂Cl₂ | 0.01 | 40 | 6 | 88 |
| 4 | Grubbs II (5) | Dichloroethane | 0.005 | 60 | 8 | 85 |
Experimental Protocols
Protocol 1: Synthesis of a Diene Precursor: N-Tosyl-N-allyl-(2-allyloxy)ethanamine
This protocol describes the synthesis of a typical diene precursor required for the RCM reaction.
Materials:
-
N-Tosylallylamine
-
2-(Allyloxy)ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-tosylallylamine (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-(allyloxy)ethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diene precursor.
Protocol 2: Ring-Closing Metathesis for the Synthesis of N-Tosyl-2,3,6,7-tetrahydro-1,4-oxazepine
This protocol provides a general procedure for the RCM reaction to form the 1,4-oxazepane ring system using a second-generation Grubbs catalyst.
Materials:
-
N-Tosyl-N-allyl-(2-allyloxy)ethanamine (diene precursor)
-
Grubbs second-generation catalyst
-
Anhydrous and degassed dichloromethane (CH₂Cl₂) or toluene
-
Molecular sieves (4Å), activated
-
Silica gel
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene precursor (1.0 eq) and activated 4Å molecular sieves.
-
Under an argon atmosphere, add anhydrous and degassed CH₂Cl₂ (to achieve a concentration of 0.01 M).
-
Stir the solution at room temperature for 30 minutes.
-
In a separate vial, weigh the Grubbs second-generation catalyst (2 mol%) and dissolve it in a small amount of anhydrous and degassed CH₂Cl₂.
-
Add the catalyst solution to the solution of the diene precursor via syringe.
-
Heat the reaction mixture to reflux (40 °C for CH₂Cl₂) or the desired temperature and monitor the progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-tosyl-2,3,6,7-tetrahydro-1,4-oxazepine.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of 1,4-oxazepanes via RCM.
Caption: Workflow for 1,4-oxazepane synthesis via RCM.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the key steps in the RCM-based synthesis.
Caption: Logical steps from precursors to bioactive molecules.
Application Notes and Protocols: Boc-Protection Strategy for 6-Methylene-1,4-oxazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its stability under various conditions and facile cleavage under mild acidic conditions make it an invaluable tool. This document provides a detailed application note and protocol for the Boc-protection of 6-methylene-1,4-oxazepane, a heterocyclic scaffold of interest in the synthesis of novel bioactive molecules. The presence of a potentially reactive exocyclic methylene group necessitates the use of mild reaction conditions to ensure the integrity of the molecule.
Reaction Principle and Considerations
The Boc protection of the secondary amine in 6-methylene-1,4-oxazepane is achieved by its reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. A base is typically employed to facilitate the reaction by deprotonating the amine or the resulting ammonium intermediate.
Given the presence of the exocyclic double bond, which could be susceptible to isomerization or other side reactions under harsh conditions, mild reaction protocols are recommended. Catalyst-free conditions or the use of non-nucleophilic bases in aprotic solvents at ambient or low temperatures are preferable to preserve the structural integrity of the methylene group.
Data Presentation: Comparison of Reaction Conditions
| Method | Reagents | Solvent | Base | Temperature | Typical Reaction Time | Key Advantages |
| Standard Mild Conditions | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Triethylamine (TEA) | 0 °C to Room Temp. | 2 - 12 hours | Well-established, good for many substrates. |
| Aqueous Biphasic Conditions | Di-tert-butyl dicarbonate (Boc₂O) | Water/DCM or Water/THF | Sodium Bicarbonate (NaHCO₃) | Room Temp. | 1 - 4 hours | Good for water-soluble starting materials, avoids strong organic bases. |
| Catalyst-Free Aqueous Conditions | Di-tert-butyl dicarbonate (Boc₂O) | Water or Water/Acetone | None | Room Temp. | 0.5 - 2 hours | Environmentally friendly, avoids base-related side reactions. |
Experimental Protocols
The following protocols are recommended for the Boc-protection of 6-methylene-1,4-oxazepane. It is advised to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Standard Mild Conditions in Dichloromethane
This protocol utilizes a common non-nucleophilic organic base in an aprotic solvent, minimizing the risk of side reactions with the methylene group.
Materials:
-
6-methylene-1,4-oxazepane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of 6-methylene-1,4-oxazepane (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring for the consumption of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Catalyst-Free Conditions in Water/Acetone
This environmentally friendly protocol avoids the use of a base, which can be advantageous for sensitive substrates.
Materials:
-
6-methylene-1,4-oxazepane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water
-
Acetone
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 6-methylene-1,4-oxazepane (1.0 eq) in a mixture of water and acetone (e.g., 9:1 v/v).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution at room temperature.
-
Stir the mixture vigorously at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with DCM (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if required.
Visualizations
Boc-Protection Reaction Scheme
Caption: Reaction scheme for the Boc-protection of 6-methylene-1,4-oxazepane.
Experimental Workflow
Caption: A generalized workflow for the Boc-protection of 6-methylene-1,4-oxazepane.
Asymmetric Synthesis of Chiral 1,4-Oxazepane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1,4-oxazepane derivatives, a crucial scaffold in medicinal chemistry. The methodologies presented focus on strategies that offer high enantioselectivity and yields, providing a valuable resource for researchers in drug discovery and development.
Application Notes
The enantioselective synthesis of 1,4-oxazepanes and their benzo-fused analogues, 1,4-benzoxazepines, is of significant interest due to their prevalence in biologically active compounds. These seven-membered heterocyclic systems are integral to the structure of various pharmaceuticals.[1][2] For instance, the potent squalene synthase inhibitor TAK-475, used for lowering plasma cholesterol, is based on this scaffold.[1]
Key asymmetric strategies that have emerged for the synthesis of these chiral heterocycles include:
-
Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization: This metal-free approach utilizes a confined chiral phosphoric acid to catalyze the desymmetrization of 3-substituted oxetanes, leading to the formation of chiral 1,4-benzoxazepines with high enantiocontrol under mild conditions.[1][2][3] This method is notable for its broad substrate scope and high yields.[1][2]
-
Regio- and Stereoselective Haloetherification: An efficient route to polysubstituted chiral 1,4-oxazepanes involves a 7-endo cyclization via haloetherification.[4] This method has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and variable regio- and stereoselectivities.[4]
-
Tandem Aziridine/Epoxide Ring Opening: Enantiomerically pure 3,6-disubstituted 1,4-oxazepanes can be synthesized in a one-pot strategy starting from amino acids.[5] This process involves the tandem ring opening of chiral aziridines and epoxides.[5]
-
Solid-Phase Synthesis: Chiral 1,4-oxazepane-5-carboxylic acids can be prepared from polymer-supported homoserine.[6][7] This method involves the alkylation of a resin-bound amino acid, followed by cleavage and spontaneous lactonization.[6][7]
-
Cooperative Catalysis for Annulation Reactions: A combination of N-heterocyclic carbene (NHC), iridium, and urea catalysts enables the enantioselective formal [4+3] annulation of anthranilaldehydes with vinyl aziridines to produce chiral 1,4-benzoxazepinones.[8]
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The Brønsted acid-catalyzed desymmetrization of oxetanes stands out for its operational simplicity and high enantioselectivity in synthesizing 1,4-benzoxazepine derivatives.
Data Presentation
Table 1: Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes for the Synthesis of Chiral 1,4-Benzoxazepines[1][2][9]
| Entry | Substrate (Amine) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Benzyl-2-aminophenol | (R)-CPA-6 | p-Xylene | 45 | 48 | 85 | 92 |
| 2 | N-(4-Methylbenzyl)-2-aminophenol | (R)-CPA-6 | p-Xylene | 45 | 48 | 70 | 88 |
| 3 | N-(4-Methoxybenzyl)-2-aminophenol | (R)-CPA-6 | p-Xylene | 45 | 48 | 69 | 88 |
| 4 | N-(4-Fluorobenzyl)-2-aminophenol | (R)-CPA-6 | p-Xylene | 45 | 48 | 96 | 94 |
| 5 | N-(4-Chlorobenzyl)-2-aminophenol | (R)-CPA-6 | p-Xylene | 45 | 48 | 98 | 92 |
| 6 | N-(4-Bromobenzyl)-2-aminophenol | (R)-CPA-6 | p-Xylene | 45 | 48 | 92 | 90 |
| 7 | N-Allyl-2-aminophenol | (R)-CPA-6 | p-Xylene | 45 | 48 | 75 | 86 |
| 8 | N-Methyl-2-aminophenol | (R)-CPA-6 | p-Xylene | 45 | 72 | 30 | 65 |
CPA-6 is a SPINOL-derived chiral phosphoric acid.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of Chiral 1,4-Benzoxazepines via Brønsted Acid-Catalyzed Desymmetrization of 3-Substituted Oxetanes[1][9]
This protocol describes the general procedure for the enantioselective synthesis of chiral 1,4-benzoxazepines.
Materials:
-
Substituted 2-aminophenol derivative (1.0 equiv)
-
3-(Hydroxymethyl)-3-phenyloxetane (1.2 equiv)
-
(R)-SPINOL-derived chiral phosphoric acid (CPA-6) (5 mol%)
-
p-Xylene (0.1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., heptane, isopropanol)
Equipment:
-
Oven-dried reaction vial with a magnetic stir bar
-
Septum
-
Syringes
-
Magnetic stir plate with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC with a chiral column (e.g., Chiralcel IA)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the substituted 2-aminophenol derivative (0.1 mmol, 1.0 equiv), 3-(hydroxymethyl)-3-phenyloxetane (0.12 mmol, 1.2 equiv), and the (R)-SPINOL-derived chiral phosphoric acid catalyst (CPA-6) (0.005 mmol, 5 mol%).
-
Under an inert atmosphere (e.g., argon or nitrogen), add p-xylene (1.0 mL) to the vial via syringe.
-
Seal the vial with a septum and place it on a magnetic stir plate.
-
Heat the reaction mixture to 45 °C and stir for 48-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of heptane/isopropanol).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the chiral 1,4-benzoxazepine.
-
Determine the enantiomeric excess (ee) of the product by high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Characterization of 2a (N-benzyl-2,3,4,5-tetrahydro-5-(hydroxymethyl)-5-phenyl-1,4-benzoxazepine):
-
Yield: 85%[1]
-
Enantiomeric Excess: 92% ee[1]
-
HPLC Conditions: Chiralcel IA column, 95/5 heptane/isopropanol, 1 mL/min.[9]
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of chiral 1,4-benzoxazepines.
References
- 1. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | Semantic Scholar [semanticscholar.org]
- 4. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the fragment, Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, in fragment-based drug discovery (FBDD) campaigns. The document outlines a strategic approach from initial screening to hit validation, employing common biophysical techniques.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target.[1][2][3] The rationale behind FBDD is that the low molecular weight of fragments allows for more efficient exploration of chemical space and provides a higher probability of matching the topology of a protein's binding site.[1][2] Hits from an FBDD campaign typically exhibit weak affinity but can be optimized into potent leads through structure-guided medicinal chemistry efforts, such as fragment growing, linking, or merging.[1][4]
The featured fragment, This compound (CAS: 748805-96-1) , possesses several desirable characteristics for an FBDD campaign. Its 1,4-oxazepane core is a privileged scaffold in medicinal chemistry, found in various biologically active compounds.[5][6] The exocyclic methylene group provides a reactive handle for synthetic elaboration, while the Boc-protecting group ensures stability and allows for straightforward deprotection and subsequent modification. Its properties align well with the "Rule of Three" often applied to fragment libraries (Molecular Weight ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[4]
FBDD Workflow Overview
A typical FBDD cascade involves a primary screen to identify binders, followed by orthogonal validation methods to eliminate false positives and detailed characterization of the binding interaction.[2][7]
Caption: General workflow for a fragment-based drug discovery campaign.
Experimental Protocols
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free biophysical technique used to detect and quantify biomolecular interactions in real-time.[1][7] It is well-suited for primary fragment screening due to its high throughput and ability to detect weak binding events.
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
Target protein (e.g., a kinase, protease, or bromodomain) of >95% purity.
-
This compound stock solution (100 mM in DMSO).
-
SPR instrument (e.g., Biacore).
-
Sensor chips (e.g., CM5).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 Resonance Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Fragment Screening:
-
Prepare a fragment screening plate by diluting this compound and other fragments to a final concentration of 200 µM in running buffer containing 1% DMSO.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell (deactivated surface) for a defined association time (e.g., 60 seconds).
-
Allow for a dissociation phase by flowing running buffer over the chip (e.g., 60-120 seconds).
-
Regenerate the sensor surface if necessary with a mild regeneration solution (e.g., a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Identify positive hits based on a binding response significantly above the baseline noise.
-
Hits are typically characterized by their binding affinity (K D ) and ligand efficiency (LE).[7]
-
Protocol 2: Orthogonal Hit Validation using Saturation Transfer Difference (STD) NMR
NMR-based methods are powerful for validating fragment hits as they directly observe the interaction in solution.[1][2] STD-NMR is a ligand-observed experiment that identifies binders by detecting the transfer of saturation from the protein to the bound ligand.
Objective: To confirm the binding of this compound to the target protein in solution.
Materials:
-
Target protein solution (10-50 µM in a suitable deuterated buffer, e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).
-
This compound (1-2 mM final concentration from a DMSO-d6 stock).
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein and the fragment in the deuterated buffer.
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample.
-
Set up the STD-NMR experiment on the protein-fragment sample. This involves two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.
-
-
Use a saturation time of 1-2 seconds.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals present in the difference spectrum belong to the protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of signals corresponding to this compound in the STD difference spectrum confirms its binding to the target protein.
-
Data Presentation
Quantitative data from screening and validation experiments should be systematically organized for clear interpretation and comparison.
Table 1: Hypothetical SPR Screening and Hit Validation Data
| Fragment ID | Structure | Molecular Weight (Da) | SPR Response (RU) | K D (µM) | Ligand Efficiency (LE) | NMR Validation |
| TBMOC-01 | This compound | 227.29 | 45.2 | 350 | 0.28 | Hit |
| FRAG-02 | Example Fragment 2 | 180.22 | 30.1 | 800 | 0.22 | Hit |
| FRAG-03 | Example Fragment 3 | 210.25 | 5.3 | >1000 | N/A | No Hit |
| FRAG-04 | Example Fragment 4 | 250.31 | 62.5 | 150 | 0.31 | Hit |
-
K D (Dissociation Constant): A measure of binding affinity; lower values indicate stronger binding.
-
Ligand Efficiency (LE): A metric used to normalize binding affinity by the size of the molecule (LE = -1.37 * pK D / Heavy Atom Count). It helps prioritize smaller, more efficient binders for follow-up.
Visualization of Key Processes
Diagrams created using Graphviz can illustrate complex relationships and workflows.
Caption: Step-by-step workflow for SPR-based fragment screening.
Caption: Logical principle of Saturation Transfer Difference (STD) NMR.
Conclusion
This compound represents a valuable starting point for FBDD campaigns targeting a variety of protein classes. The protocols detailed herein provide a robust framework for its initial screening and validation. Positive hits, confirmed through orthogonal biophysical methods, can be advanced to structural biology studies (e.g., X-ray crystallography) to elucidate the binding mode.[7][8] This structural information is critical for the subsequent hit-to-lead optimization phase, where the fragment is elaborated to enhance potency and develop desirable drug-like properties.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosciencehorizons.com [biosciencehorizons.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
Application Notes and Protocols: Functionalization of the Methylene Group in Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the exocyclic methylene group of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate. This key intermediate possesses a reactive alkene functionality that serves as a versatile handle for introducing diverse chemical moieties, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The 1,4-oxazepane scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as ligands for dopamine receptors.[1]
Overview of Functionalization Strategies
The exocyclic methylene group of this compound is amenable to a variety of well-established alkene transformations. This document outlines protocols for the following key reactions:
-
Dihydroxylation: Conversion of the methylene group to a vicinal diol.
-
Ozonolysis: Oxidative cleavage of the double bond to yield a ketone.
-
Epoxidation: Formation of an epoxide ring.
-
Michael Addition (via an α,β-unsaturated ketone intermediate): Carbon-carbon bond formation at the β-position.
These transformations provide access to a range of functionalized 1,4-oxazepane derivatives with potential applications in the development of novel therapeutics.
Experimental Protocols
Dihydroxylation of this compound
This protocol describes the syn-dihydroxylation of the methylene group to yield Tert-butyl 6-(hydroxymethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate using the Upjohn dihydroxylation method.[2][3] This reaction proceeds through a concerted [3+2] cycloaddition mechanism involving osmium tetroxide.[4][5]
Experimental Workflow: Dihydroxylation
Caption: Workflow for the dihydroxylation reaction.
Protocol:
-
To a solution of this compound (1.0 equiv) in a 10:1 mixture of acetone and water (0.1 M), add N-methylmorpholine N-oxide (NMO) (1.5 equiv).
-
To this stirring solution, add a 2.5% solution of osmium tetroxide (OsO₄) in tert-butanol (0.02 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired diol.
Ozonolysis of this compound
This protocol details the oxidative cleavage of the exocyclic double bond to form Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. The reaction proceeds via a molozonide intermediate which rearranges to an ozonide, followed by reductive work-up with dimethyl sulfide (DMS).[6][7]
Experimental Workflow: Ozonolysis
Caption: Workflow for the ozonolysis reaction.
Protocol:
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (0.1 M) and cool the solution to -78 °C.
-
Bubble ozone (O₃) gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.
-
Add dimethyl sulfide (DMS) (3.0 equiv) and allow the reaction mixture to warm slowly to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the target ketone.
Epoxidation of this compound
This protocol outlines the formation of Tert-butyl 6,6-spiro-oxiranyl-1,4-oxazepane-4-carboxylate using meta-chloroperoxybenzoic acid (m-CPBA).
Protocol:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) (0.2 M).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portion-wise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by silica gel column chromatography to obtain the epoxide.
Michael Addition via an α,β-Unsaturated Ketone Intermediate
The ketone obtained from ozonolysis can be further elaborated to an α,β-unsaturated ketone, which can then serve as a Michael acceptor.[8][9][10] This two-step protocol provides a route to C-C bond formation at the 5-position.
Step 1: α-Bromination of Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
-
To a solution of Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 equiv) in methanol, add HBr in acetic acid (catalytic amount) at 0 °C.
-
Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise and stir at room temperature for 2-4 hours.
-
Quench with aqueous sodium thiosulfate and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The crude α-bromo ketone is often used directly in the next step.
Step 2: Elimination and Michael Addition
-
Dissolve the crude α-bromo ketone in a suitable aprotic solvent like THF.
-
Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to effect elimination to the α,β-unsaturated ketone.
-
To the in situ-generated Michael acceptor, add the desired Michael donor (e.g., a cuprate reagent or a stabilized enolate) at an appropriate temperature (e.g., -78 °C for cuprates).
-
Allow the reaction to proceed to completion, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, dry, and purify by column chromatography.
Data Presentation
The following table summarizes typical yields for the described functionalization reactions based on literature precedents for similar substrates. Actual yields may vary depending on reaction scale and optimization.
| Reaction | Product | Typical Yield (%) |
| Dihydroxylation | Tert-butyl 6-(hydroxymethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate | 75-90 |
| Ozonolysis | Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | 80-95 |
| Epoxidation | Tert-butyl 6,6-spiro-oxiranyl-1,4-oxazepane-4-carboxylate | 70-85 |
| Michael Addition | 5-substituted-Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | 60-80 (over 2 steps) |
Applications in Drug Discovery
The functionalized 1,4-oxazepane derivatives synthesized via these protocols are valuable building blocks for creating libraries of compounds for high-throughput screening. The 1,4-oxazepane core is a known privileged scaffold in medicinal chemistry. For instance, derivatives of this heterocycle have been investigated as selective ligands for the dopamine D₄ receptor, which is a target for the treatment of schizophrenia.[1]
The introduction of polar groups like diols can improve pharmacokinetic properties such as solubility. Ketones provide a handle for further reactions like reductive amination to introduce diverse amine side chains. Epoxides are versatile intermediates that can be opened by various nucleophiles to generate a wide array of substituted amino alcohols. Michael adducts allow for the systematic exploration of the steric and electronic requirements of the binding pocket of a biological target.
Signaling Pathway: Dopamine D₄ Receptor Modulation
The synthesized compounds could be evaluated for their ability to modulate dopamine D₄ receptor signaling. A simplified schematic of this pathway is shown below.
Caption: Dopamine D₄ receptor signaling pathway.
References
- 1. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Deprotection of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex nitrogen-containing molecules within the pharmaceutical and life sciences industries. Its widespread use stems from its ability to mask the reactivity of primary and secondary amines under a variety of synthetic conditions, while being readily cleavable under acidic conditions. This document provides detailed application notes and protocols for the deprotection of a specific unsaturated heterocyclic compound, tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate.
The presence of an exocyclic methylene group in the 1,4-oxazepane ring introduces a key challenge. This unsaturated moiety is susceptible to a range of acid-catalyzed side reactions, including hydration, polymerization, and rearrangement. Therefore, the selection of an appropriate deprotection strategy is critical to ensure the integrity of the target molecule, 6-methylene-1,4-oxazepane. These notes are intended to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal deprotection method for this and structurally related compounds.
Challenges in the Deprotection of this compound
The primary challenge in the removal of the Boc group from the target molecule is the acid sensitivity of the exocyclic double bond. Strong acidic conditions, while effective for Boc cleavage, can lead to undesired side products. Potential side reactions include:
-
Hydration: In the presence of water, acid catalysis can lead to the addition of a water molecule across the double bond, yielding a tertiary alcohol.
-
Isomerization: Acidic conditions may promote the migration of the double bond to a more thermodynamically stable endocyclic position.
-
Polymerization: The reactive nature of the exocyclic alkene could lead to acid-catalyzed polymerization.
-
Alkylation: The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the substrate or product.[1]
Therefore, a careful selection of reagents and reaction conditions is paramount to achieve a high yield of the desired product while minimizing the formation of impurities.
Deprotection Methodologies: A Comparative Overview
Several methods can be employed for the deprotection of this compound, ranging from harsh to mild conditions. The choice of method will depend on the stability of the final product and the presence of other functional groups.
Strong Acidic Conditions
Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are the most common and robust reagents for Boc deprotection.[2] These methods are typically fast and efficient but carry the highest risk of side reactions with the exocyclic methylene group.
-
Trifluoroacetic Acid (TFA): Usually used in dichloromethane (DCM) at concentrations ranging from 20-50%.[3][4] The reaction is often performed at 0 °C to room temperature and is typically complete within 1-2 hours.[3]
-
Hydrogen Chloride (HCl) in Dioxane or Ethyl Acetate: A 4M solution of HCl in dioxane is a common reagent for Boc cleavage.[5] This method can sometimes be milder than TFA and may offer better selectivity.
Milder Acidic Conditions
For substrates that are sensitive to strong acids, milder acidic conditions can be employed to achieve selective Boc deprotection.[3]
-
Aqueous Phosphoric Acid: This reagent can be effective for deprotection and is considered more environmentally benign.[3]
-
p-Toluenesulfonic Acid (p-TSA): Often used in a mixture of trifluoroethanol (TFE) and DCM, p-TSA provides a less harsh acidic environment.[3][6]
Non-Acidic and Very Mild Conditions
In cases where the exocyclic methylene is highly sensitive to acid, non-acidic or very mild deprotection methods should be considered.
-
Oxalyl Chloride in Methanol: This method has been reported as a mild and selective way to deprotect N-Boc groups at room temperature, with high yields.[7][8] This could be particularly advantageous for preserving the exocyclic double bond.
-
Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for an acid catalyst.[2] This method's applicability would depend on the thermal stability of the oxazepane ring.
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can be used for Boc deprotection under non-protic conditions, which may be beneficial for acid-sensitive substrates.[9]
Quantitative Data Presentation
The following table summarizes representative reaction conditions and outcomes for the deprotection of various N-Boc protected amines, providing a comparative basis for selecting a suitable protocol for this compound. Note that yields and reaction times for the target substrate may vary.
| Reagent/Conditions | Substrate Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 25% TFA/DCM | N-Boc amine | DCM | RT | 2 | >95 | [10] |
| 4M HCl in Dioxane | N-Boc amine | Dioxane | RT | 2 | High | [5] |
| Oxalyl Chloride (3 equiv.) | N-Boc heterocyclic | Methanol | RT | 1-4 | up to 90 | [7][8] |
| Aqueous Phosphoric Acid | N-Boc amine | THF | RT | 4-8 | High | [3] |
| p-Toluenesulfonic Acid | N-Boc amine | TFE/DCM | RT | N/A | High | [3] |
| Thermal | N-Boc aniline | TFE | 240 | 0.5 | 93 | [2] |
| ZnBr₂ | N-Boc amine | DCM | RT | Overnight | High | [9] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard, robust method for Boc deprotection. Caution is advised due to the potential for side reactions with the exocyclic methylene group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
For complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
The resulting TFA salt can be used directly or neutralized by dissolving the residue in DCM and washing with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Deprotection using 4M HCl in Dioxane
This protocol offers a common alternative to TFA.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).[2]
-
Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol is recommended for substrates that are highly sensitive to strong acids.
Materials:
-
This compound
-
Anhydrous Methanol
-
Oxalyl Chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous methanol under a nitrogen or argon atmosphere in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[7][8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, a valuable building block in medicinal chemistry. The synthesis is presented in a multi-step sequence designed for robustness and scalability, enabling the production of multi-gram quantities of the target compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its seven-membered heterocyclic structure is of significant interest in drug discovery. This protocol outlines a reliable and scalable synthetic route, starting from commercially available precursors. The methodology is designed to be accessible to researchers with a standard background in organic synthesis.
Overall Synthetic Scheme
The proposed synthetic route is a four-step process starting from 2-(2-aminoethoxy)ethanol. The key transformations include N-Boc protection, intramolecular cyclization to form the 1,4-oxazepane ring, oxidation of the resulting alcohol to a ketone, and finally, a Wittig reaction to introduce the exocyclic methylene group.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Tert-butyl 2-(2-hydroxyethoxy)ethylcarbamate
This step involves the protection of the amino group of 2-(2-aminoethoxy)ethanol with a tert-butoxycarbonyl (Boc) group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2-(2-Aminoethoxy)ethanol | 105.14 | 100.0 | 0.951 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 218.5 | 1.001 | 1.05 |
| Sodium hydroxide (NaOH) | 40.00 | 38.0 | 0.950 | 1.0 |
| Dichloromethane (DCM) | - | 1000 mL | - | - |
| Water (H₂O) | - | 500 mL | - | - |
Procedure:
-
Dissolve 2-(2-aminoethoxy)ethanol (100.0 g, 0.951 mol) in a mixture of dichloromethane (500 mL) and water (500 mL) in a 2 L round-bottom flask equipped with a mechanical stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide (38.0 g, 0.950 mol) in 200 mL of water dropwise, maintaining the temperature below 10 °C.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (218.5 g, 1.001 mol) in dichloromethane (500 mL) dropwise over 1 hour, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a colorless oil.
Purification:
The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: ~90-95%
Step 2: Synthesis of Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
This step involves an intramolecular Mitsunobu reaction to form the 1,4-oxazepane ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Tert-butyl 2-(2-hydroxyethoxy)ethylcarbamate | 205.25 | 175.0 | 0.853 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 246.5 | 0.940 | 1.1 |
| Diisopropyl azodicarboxylate (DIAD) | 202.19 | 190.1 | 0.940 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 1.5 L | - | - |
Procedure:
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve triphenylphosphine (246.5 g, 0.940 mol) in anhydrous THF (1.0 L).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (190.1 g, 0.940 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C. A white precipitate of the Mitsunobu adduct will form.
-
To this suspension, add a solution of Tert-butyl 2-(2-hydroxyethoxy)ethylcarbamate (175.0 g, 0.853 mol) in anhydrous THF (500 mL) dropwise over 1 hour, keeping the internal temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding water (100 mL).
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with ethyl acetate (1 L) and wash with saturated aqueous sodium bicarbonate (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the product as a colorless oil.
Expected Yield: ~70-80%
Step 3: Synthesis of Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
This step involves the oxidation of the secondary alcohol to a ketone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | 217.27 | 147.0 | 0.676 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 315.0 | 0.743 | 1.1 |
| Dichloromethane (DCM) | - | 1.5 L | - | - |
Procedure:
-
In a 3 L round-bottom flask equipped with a mechanical stirrer, dissolve Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (147.0 g, 0.676 mol) in dichloromethane (1.5 L).
-
Add Dess-Martin Periodinane (315.0 g, 0.743 mol) portion-wise over 30 minutes at room temperature. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (1 L) and a saturated aqueous solution of sodium bicarbonate (1 L).
-
Stir the mixture vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 300 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude ketone.
Purification:
The crude product can be purified by filtration through a short plug of silica gel, eluting with a mixture of ethyl acetate and hexanes.
Expected Yield: ~85-95%
Step 4: Synthesis of this compound
This final step introduces the methylene group via a Wittig reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | 215.25 | 120.0 | 0.557 | 1.0 |
| Methyltriphenylphosphonium bromide | 357.23 | 218.0 | 0.610 | 1.1 |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | - | 244 mL | 0.610 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 1.2 L | - | - |
Procedure:
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (218.0 g, 0.610 mol) in anhydrous THF (1.0 L).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (244 mL of a 2.5 M solution in hexanes, 0.610 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C. The solution will turn deep yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (120.0 g, 0.557 mol) in anhydrous THF (200 mL) dropwise over 30 minutes, keeping the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (500 mL).
-
Extract the mixture with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the final product as a colorless oil.
Expected Yield: ~60-70%
Summary of Quantitative Data
| Step | Starting Material | Product | Starting Amount (g) | Product Amount (g, theoretical) | Expected Yield (%) |
| 1 | 2-(2-Aminoethoxy)ethanol | Tert-butyl 2-(2-hydroxyethoxy)ethylcarbamate | 100.0 | 195.2 | 90-95 |
| 2 | Tert-butyl 2-(2-hydroxyethoxy)ethylcarbamate | Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | 175.0 | 185.3 | 70-80 |
| 3 | Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | 147.0 | 145.9 | 85-95 |
| 4 | Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | This compound | 120.0 | 118.8 | 60-70 |
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields are illustrative and may require optimization for specific laboratory conditions and scales.
Application Notes and Protocols for Downstream Reactions of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various downstream reactions of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate. This versatile building block, featuring a reactive exocyclic methylene group, serves as a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of diverse and complex heterocyclic structures.
Cycloaddition Reactions
The electron-rich double bond of this compound is amenable to various cycloaddition reactions, providing access to spirocyclic systems with potential biological activity.
[3+2] Dipolar Cycloaddition with Nitrones
The reaction of the title compound with nitrones leads to the formation of novel spiro-isoxazolidine derivatives. These reactions are typically performed under thermal conditions and can exhibit high regioselectivity.
General Reaction Scheme:
Caption: 1,3-Dipolar cycloaddition of this compound.
Experimental Protocol:
A general procedure for the 1,3-dipolar cycloaddition of an α-methylene-γ-butyrolactone with nitrones is described, which can be adapted for this compound.[1][2]
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., benzene or toluene), add the corresponding nitrone (1.1-1.5 equiv).
-
Heat the reaction mixture at reflux for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired spiro-isoxazolidine product.
Quantitative Data:
The following table summarizes the reaction conditions and yields for the cycloaddition of a related α-methylene-γ-butyrolactone with various nitrones, providing an indication of expected outcomes.[2]
| Entry | Solvent | Time (h) | Nitrone (equiv.) | Yield (%) |
| 1 | Toluene | 6 | 1.1 | 10 |
| 2 | Toluene | 12 | 1.1 | 20 |
| 3 | Benzene | 12 | 1.1 | 76 |
| 4 | Benzene | 12 | 1.5 | 76 |
Functional Group Transformations
The exocyclic double bond can be readily transformed into other functional groups, such as hydroxyl or carbonyl groups, providing entry into a wider range of derivatives.
Hydroboration-Oxidation
Hydroboration-oxidation of the exocyclic methylene group is expected to proceed in an anti-Markovnikov fashion to yield the corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate.
General Reaction Scheme:
Caption: Hydroboration-oxidation of the exocyclic methylene group.
Experimental Protocol:
The following is a general protocol for the hydroboration-oxidation of a terminal alkene.
-
To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add borane-tetrahydrofuran complex (BH3·THF, 1.0 M solution in THF, 1.1 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3 M aqueous solution) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
While specific data for the title compound is not available, hydroboration-oxidation of terminal alkenes generally proceeds in high yields (typically >80%). For a selective reaction on a terminal double bond in the presence of an internal double bond, using a bulkier hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN) is recommended, which has been shown to give high yields (e.g., 77-92% for various substrates).[3]
Ozonolysis
Ozonolysis provides a method for the oxidative cleavage of the exocyclic double bond to form the corresponding ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
General Reaction Scheme:
Caption: Ozonolysis of the exocyclic double bond.
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (CH2Cl2) or methanol (MeOH) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh3), and allow the mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the ketone.
Quantitative Data:
Ozonolysis reactions with reductive workup are generally high-yielding, often exceeding 90%.
Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation can be employed to introduce two adjacent hydroxyl groups across the double bond, leading to the formation of a chiral diol. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the stereochemical outcome of the reaction.
General Reaction Scheme:
Caption: Sharpless asymmetric dihydroxylation.
Experimental Protocol:
-
To a mixture of tert-butanol and water (1:1) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, approximately 1.4 g per 1 mmol of alkene).
-
Stir the mixture until both layers are clear, then cool to 0 °C.
-
Add this compound (1.0 equiv) and stir vigorously at 0 °C for 6-24 hours.
-
Quench the reaction by adding sodium sulfite and stir for an additional hour at room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography.
Quantitative Data:
The enantioselectivity of the Sharpless asymmetric dihydroxylation is highly dependent on the substrate. For many alkenes, high enantiomeric excesses (ee) of over 90% are achievable.[4][5][6][7]
Reduction
Catalytic Hydrogenation
The exocyclic double bond can be reduced to a methyl group via catalytic hydrogenation, yielding tert-butyl 6-methyl-1,4-oxazepane-4-carboxylate. The stereochemical outcome of the hydrogenation can be influenced by the catalyst and reaction conditions.
General Reaction Scheme:
Caption: Catalytic hydrogenation of the exocyclic double bond.
Experimental Protocol:
-
To a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Quantitative Data:
Catalytic hydrogenation of unhindered double bonds typically proceeds with high yields (>95%). The diastereoselectivity of the reduction of exocyclic methylene groups on cyclic systems can be high, often favoring the addition of hydrogen from the less sterically hindered face of the molecule.[2]
Michael Addition
The exocyclic methylene group, being part of an enamine-like system, can potentially act as a Michael acceptor for various nucleophiles, leading to 1,4-addition products.
General Reaction Scheme:
Caption: Michael addition to the exocyclic double bond.
Experimental Protocol (General):
-
To a solution of the nucleophile in a suitable solvent, add a base (e.g., sodium hydride, potassium tert-butoxide) to generate the corresponding nucleophilic species.
-
Add a solution of this compound to the reaction mixture.
-
Stir the reaction at an appropriate temperature until completion, as monitored by TLC.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a valuable heterocyclic building block for the synthesis of novel bioactive molecules. The exocyclic methylene group, being an α,β-unsaturated amine moiety, serves as a Michael acceptor, allowing for the introduction of a wide range of substituents through conjugate addition reactions. This feature, combined with the conformational flexibility of the 1,4-oxazepane ring, makes it an attractive scaffold for the exploration of new chemical space in drug discovery. The 1,4-oxazepane core is a known constituent of various pharmacologically active compounds, suggesting its potential in modulating biological targets. These application notes provide an overview of the utility of this building block, with a focus on its application in the synthesis of kinase inhibitors via aza-Michael addition, drawing parallels from established synthetic routes to potent therapeutics.
Key Applications and Reaction Principles
The primary utility of this compound lies in its reactivity as a Michael acceptor. Nucleophilic addition to the exocyclic double bond allows for the straightforward introduction of various functional groups, leading to a diverse library of substituted 1,4-oxazepane derivatives. This approach is particularly relevant in the synthesis of kinase inhibitors, where the formation of a carbon-nitrogen bond via an aza-Michael addition can be a key step in assembling the final molecule.
A notable example of a similar transformation in medicinal chemistry is the enantioselective synthesis of the Janus kinase (JAK) inhibitor Ruxolitinib (INCB018424), which utilizes an organocatalytic aza-Michael addition as a crucial step.[1][2][3] This strategy highlights the power of the aza-Michael reaction in constructing complex chiral molecules with high biological activity.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of more complex molecules, based on analogous reactions reported in the literature.
Protocol 1: General Procedure for Aza-Michael Addition of a Heterocyclic Amine
This protocol describes a general method for the conjugate addition of a nitrogen-containing heterocycle to this compound, a key step in the synthesis of potential kinase inhibitors.
Reaction Scheme:
Aza-Michael Addition of a Heterocycle.
Materials:
-
This compound
-
Nucleophilic heterocycle (e.g., pyrazole, imidazole, triazole)
-
Base (e.g., DBU, DIPEA) or Organocatalyst (e.g., proline derivative)
-
Anhydrous solvent (e.g., THF, CH2Cl2, Toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the nucleophilic heterocycle (1.2 equivalents) in the chosen anhydrous solvent (0.5 M) under an inert atmosphere, add the base or organocatalyst (0.1 - 1.0 equivalent).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Expected Outcome:
The expected product is the corresponding tert-butyl 6-((heterocyclyl)methyl)-1,4-oxazepane-4-carboxylate. The yield will vary depending on the specific nucleophile and reaction conditions.
Protocol 2: Deprotection of the Boc-Protected Amine
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine, which can then be further functionalized.
Reaction Scheme:
Boc Deprotection of the 1,4-Oxazepane.
Materials:
-
Boc-protected 1,4-oxazepane derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)
-
Anhydrous dichloromethane (DCM) or 1,4-dioxane
-
Inert gas atmosphere (optional)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected 1,4-oxazepane derivative in the chosen anhydrous solvent (e.g., DCM).
-
Add an excess of the acidic deprotecting agent (e.g., 5-10 equivalents of TFA or a solution of HCl in dioxane) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting salt can be used directly in the next step or neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.
Expected Outcome:
The product will be the deprotected 1,4-oxazepane derivative, typically as a salt (e.g., trifluoroacetate or hydrochloride).
Data Presentation
The following table presents representative biological activity data for a known kinase inhibitor synthesized via aza-Michael addition, which serves as an analogous application for derivatives of this compound.
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | - | [1][2] |
| Ruxolitinib | JAK2 | 2.8 | - | [1][2] |
| Ruxolitinib | JAK3 | 428 | - | [1][2] |
| Ruxolitinib | TYK2 | 19 | - | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway often targeted by kinase inhibitors and a typical workflow for the synthesis and evaluation of new drug candidates.
JAK-STAT Signaling Pathway Inhibition.
Drug Discovery Workflow.
Conclusion
This compound represents a versatile and promising building block for the synthesis of novel bioactive molecules. Its ability to undergo Michael additions allows for the creation of diverse chemical libraries. The protocols and conceptual framework provided here, based on established synthetic strategies for potent kinase inhibitors, offer a solid starting point for researchers and scientists in the field of drug discovery to explore the potential of this valuable heterocyclic scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate.
Troubleshooting Guide: Low Reaction Yield
Low yields in the synthesis of this compound, typically prepared via an olefination reaction from Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, can arise from various factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Incomplete Conversion of Starting Material (Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate)
Possible Causes:
-
Insufficiently Reactive Olefination Reagent: The choice of olefination reagent and reaction conditions is critical. For sterically hindered or less reactive ketones, a standard Wittig reagent may not be sufficiently reactive.
-
Improper Reagent Preparation: If preparing the ylide for a Wittig reaction in situ, incomplete formation due to inadequate base strength, temperature, or reaction time will lead to low conversion.
-
Low Reaction Temperature or Insufficient Reaction Time: The olefination of heterocyclic ketones can be sluggish and may require elevated temperatures or prolonged reaction times to proceed to completion.
-
Poor Quality of Reagents or Solvents: The presence of moisture or impurities in the starting materials, reagents, or solvents can significantly impact the reaction outcome.
Solutions:
-
Optimize the Olefination Method:
-
Wittig Reaction: For the Wittig reaction, consider using a more reactive, salt-free ylide. The choice of base is crucial; stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often more effective than milder bases.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often a superior alternative for less reactive ketones as phosphonate carbanions are generally more nucleophilic than the corresponding phosphoranes.
-
-
Ensure Complete Ylide Formation: When preparing a Wittig reagent, ensure the phosphonium salt is fully deprotonated by the base. This can often be visually confirmed by a color change. Allow sufficient time for ylide formation before adding the ketone.
-
Adjust Reaction Conditions: Systematically screen reaction temperatures and times. A modest increase in temperature or a longer reaction duration can sometimes significantly improve conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use High-Purity Materials: Ensure all reagents are of high purity and that solvents are anhydrous, especially for reactions involving strong bases like n-BuLi or NaH.
Problem 2: Formation of Significant Byproducts
Possible Causes:
-
Side Reactions of the Starting Material: The ketone starting material may undergo side reactions under the basic conditions of the olefination reaction, such as enolization followed by aldol condensation.
-
Decomposition of the Product: The desired product, this compound, may be unstable under the reaction or workup conditions. The exocyclic methylene group can be susceptible to isomerization or polymerization.
-
Reaction with the N-Boc Protecting Group: While generally stable to basic conditions, prolonged exposure to strong bases at elevated temperatures could potentially affect the N-Boc group.
Solutions:
-
Milder Reaction Conditions: Employ milder bases or reaction conditions if possible. For the HWE reaction, bases like lithium chloride/DBU or potassium tert-butoxide can be effective and less harsh than organolithium reagents.
-
Control Reaction Temperature: Running the reaction at lower temperatures, even if it requires longer reaction times, can often minimize the formation of side products.
-
Careful Workup: Quench the reaction carefully at low temperature and proceed with the workup promptly. Avoid exposure to acidic conditions during workup, as the N-Boc group is acid-labile.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Co-elution with Byproducts: Byproducts formed during the reaction may have similar polarities to the desired product, making purification by column chromatography challenging.
-
Product Volatility: While not highly volatile, some loss of product may occur during solvent removal under high vacuum, especially if the product is not completely pure.
-
Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can potentially cause decomposition of acid-sensitive compounds, including the N-Boc protected product.
Solutions:
-
Optimize Chromatography:
-
Experiment with different solvent systems for column chromatography to achieve better separation.
-
Consider using deactivated silica gel (e.g., treated with triethylamine) to prevent decomposition of the product on the column.
-
-
Alternative Purification Methods: If column chromatography is ineffective, consider other purification techniques such as preparative TLC or crystallization.
-
Careful Solvent Removal: When concentrating the product, use a rotary evaporator at a moderate temperature and vacuum to minimize potential losses.
Frequently Asked Questions (FAQs)
Q1: Which olefination method is better for this synthesis, Wittig or Horner-Wadsworth-Emmons (HWE)?
A1: For a seven-membered heterocyclic ketone like Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, which may exhibit some steric hindrance, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method. HWE reagents (phosphonates) are generally more nucleophilic and can provide higher yields with sterically hindered ketones compared to their Wittig counterparts (phosphonium ylides).
Q2: What is the best base to use for the olefination reaction?
A2:
-
For the Wittig reaction: A strong base is typically required to generate the ylide from the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).
-
For the HWE reaction: A variety of bases can be used, ranging from strong bases like NaH and n-BuLi to milder conditions such as a mixture of lithium chloride (LiCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can influence the stereoselectivity and yield of the reaction.
Q3: My N-Boc protecting group seems to be cleaving during the reaction or workup. How can I prevent this?
A3: The N-Boc group is sensitive to acidic conditions.
-
During workup: Avoid acidic quenches (e.g., with HCl). Use a neutral or slightly basic quench, such as saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) solution.
-
During purification: If using silica gel chromatography, the inherent acidity of the silica can sometimes lead to Boc deprotection. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could they be?
A4: Multiple spots on the TLC could correspond to:
-
Unreacted starting material (the ketone).
-
The desired methylene product.
-
Byproducts from the olefination reagent (e.g., triphenylphosphine oxide for the Wittig reaction, or a phosphate ester for the HWE reaction).
-
Side products from the degradation of the starting material or product.
-
Aldol condensation products of the starting ketone.
It is advisable to run co-spot TLC with your starting material to identify its presence in the reaction mixture. The phosphine oxide byproduct from a Wittig reaction is often quite polar and can sometimes be challenging to separate from polar products.
Experimental Protocols
The following are general protocols for the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of this compound. These should be optimized for specific laboratory conditions.
Protocol 1: Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution will typically turn a deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
Materials:
-
Diethyl (methyl)phosphonate
-
Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add diethyl (methyl)phosphonate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Dissolve Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate anion solution at room temperature.
-
Stir the reaction at room temperature or gently heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Users are encouraged to systematically vary reaction parameters and record their results to identify optimal conditions.
Table 1: Optimization of Reaction Conditions
| Entry | Olefination Method | Reagent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Wittig | MePh₃PBr (1.2) | n-BuLi (1.1) | THF | 0 to RT | 12 | |
| 2 | Wittig | MePh₃PBr (1.5) | NaH (1.5) | THF | RT | 24 | |
| 3 | HWE | (EtO)₂P(O)Me (1.2) | NaH (1.2) | THF | RT | 12 | |
| 4 | HWE | (EtO)₂P(O)Me (1.2) | t-BuOK (1.2) | THF | 0 to RT | 12 | |
| 5 | HWE | (EtO)₂P(O)Me (1.5) | LiCl/DBU (1.5) | Acetonitrile | 50 | 18 |
Visualizations
Caption: Troubleshooting Decision Tree for Low Yield.
Caption: General Synthetic Pathway and Potential Issues.
Technical Support Center: Purification of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this unsaturated heterocyclic compound.
Troubleshooting Guide
This guide addresses common problems observed during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Purification | Product Decomposition: The methylene group may be unstable under certain purification conditions, or the Boc-protecting group may be labile.[1] | - Mild Purification Conditions: Use neutral or slightly basic conditions during workup and chromatography. Avoid strong acids or bases. - Temperature Control: Keep the temperature low during all purification steps, including solvent evaporation. - Monitor by TLC/LC-MS: Check for product degradation throughout the purification process.[1] |
| Incomplete Elution from Chromatography Column: The compound may have strong interactions with the stationary phase. | - Optimize Solvent System: Gradually increase the polarity of the eluent. A gradient elution might be more effective than isocratic. - Choice of Stationary Phase: Consider using a less acidic silica gel or an alternative stationary phase like alumina. | |
| Co-elution of Impurities | Similar Polarity of Impurities: Starting materials or byproducts may have similar polarities to the desired product. | - High-Resolution Chromatography: Use a longer column or a stationary phase with a smaller particle size for better separation. - Alternative Chromatographic Techniques: Consider preparative HPLC or SFC for difficult separations. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Presence of Multiple Spots on TLC/LC-MS After Purification | Isomerization: The exocyclic double bond may isomerize to an endocyclic position under certain conditions. | - Use of Mild Conditions: Ensure all purification steps are carried out under neutral and mild temperature conditions. - Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or degradation.[2] |
| Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | - Deactivate Silica Gel: Pretreat the silica gel with a base, such as triethylamine, before packing the column. - Alternative Stationary Phase: Use neutral alumina or a bonded-phase silica gel. | |
| Loss of Boc-Protecting Group | Acidic Conditions: The tert-butoxycarbonyl (Boc) group is sensitive to acid. | - Neutralize Solvents: Ensure all solvents used are free of acidic impurities. - Avoid Acidic Reagents: Do not use acidic reagents during workup or purification. - Buffered Systems: Consider using a buffered aqueous solution for extraction if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. The specific impurities will depend on the synthetic route used. Potential byproducts could include isomers with the double bond in an endocyclic position or the corresponding alcohol if the methylene group is formed by a dehydration reaction.
Q2: What chromatographic conditions are recommended for the purification of this compound?
A2: A good starting point for column chromatography is a solvent system of ethyl acetate in hexanes. The exact ratio should be determined by thin-layer chromatography (TLC). A gradient elution from a low to a higher polarity can often provide better separation. For more challenging separations, reverse-phase chromatography may be an option.
Q3: How can I assess the purity of the final product?
A3: The purity of this compound can be assessed using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).[3] These methods will help to identify and quantify any residual impurities.
Q4: Is this compound stable, and what are the recommended storage conditions?
A4: As an unsaturated compound, it may be susceptible to polymerization or oxidation over time. It is recommended to store the compound at low temperatures (2-8°C) under an inert atmosphere (nitrogen or argon) and protected from light.[4]
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
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Fraction Collection: Collect fractions and monitor the elution of the product by TLC or LC-MS.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low to prevent product degradation.
Illustrative Data Presentation
Table 1: Example of TLC Analysis for Column Chromatography Fractions
| Fraction # | Solvent System (EtOAc/Hexanes) | Rf Value | Purity (visual inspection) |
| 1-5 | 5:95 | - | - |
| 6-10 | 10:90 | 0.4 | Impure |
| 11-20 | 10:90 | 0.4 | Pure Product |
| 21-25 | 20:80 | 0.2 | Impurity |
Visualizations
References
Technical Support Center: 1,4-Oxazepane Ring Closure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1,4-oxazepanes, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for forming the 1,4-oxazepane ring?
A1: The most prevalent methods for constructing the 1,4-oxazepane core involve intramolecular cyclization of a linear precursor that contains the requisite nitrogen and oxygen atoms. Key strategies include:
-
Intramolecular Nucleophilic Substitution: This involves the cyclization of a substrate where a nitrogen or oxygen nucleophile displaces a leaving group.
-
Reductive Amination: Cyclization is achieved by forming an imine or enamine intermediate from a precursor containing both an amine and a carbonyl group, which is then reduced in situ.
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Mitsunobu Reaction: This method allows for the conversion of a primary or secondary alcohol within the precursor to an amine via a dehydrative coupling, leading to ring closure.
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Ring-Closing Metathesis (RCM): While less common, RCM can be employed for the synthesis of unsaturated 1,4-oxazepane derivatives.
Q2: My 1,4-oxazepane is highly polar and difficult to purify. What are the recommended purification techniques?
A2: The polarity and potential water solubility of 1,4-oxazepane derivatives can indeed complicate purification. Standard silica gel chromatography is often effective, but the choice of eluent is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity with methanol or ethanol in dichloromethane or ethyl acetate, is a good starting point. To prevent tailing of the amine on the silica gel, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent. For volatile compounds, distillation under reduced pressure may be an option. If your product is a salt, recrystallization from a suitable solvent system can be a highly effective purification method.[1]
Q3: I am working with a primary amine in my precursor. What are the common side reactions to watch out for, especially during sulfonylation steps?
A3: A frequent side reaction involving primary amines is di-sulfonylation, which leads to the formation of a bis(sulfonyl)amine. To minimize this, it is crucial to carefully control the stoichiometry of the sulfonyl chloride and to add it slowly to the reaction mixture. Another potential issue is the reaction of the sulfonyl chloride with other nucleophilic groups in your molecule, such as hydroxyl groups. The use of protecting groups for these sensitive functionalities is recommended.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 1,4-Oxazepane
Low yields in 1,4-oxazepane ring formation can be attributed to several factors, from the reactivity of the starting materials to the choice of reaction conditions.
| Potential Cause | Troubleshooting Suggestions |
| Steric Hindrance | Starting materials with significant steric bulk around the reacting centers may impede cyclization. Consider redesigning the synthetic route to use less hindered precursors if possible. |
| Poor Reactivity of Precursors | The choice of base and solvent can significantly impact the reactivity of the starting materials, especially in alkylation reactions of amino alcohols. Optimization of these parameters is crucial. |
| Unfavorable Ring Conformation | For some precursors, such as N-acyl amino acids, the preference for a trans-conformation of the amide bond can prevent ring closure. Introducing a third substituent on the nitrogen can help to overcome this rotational barrier. |
| Inappropriate Reducing Agent (in Reductive Amination) | The choice of reducing agent is critical. Mild reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they do not readily reduce the precursor aldehyde or ketone. |
Issue 2: Formation of Lactone Side Products
A common competing reaction is the intramolecular cyclization to form a lactone instead of the desired 1,4-oxazepane.
Scenario: Cleavage of a resin-bound precursor with trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) leads to a mixture of the desired 1,4-oxazepane and a lactone side product.
Analysis: The regioselectivity of the cyclization is influenced by the electronic properties of the substituents on the starting materials. Electron-donating groups on an aromatic ring adjacent to a ketone may decrease the ketone's electrophilicity, favoring lactonization.
Quantitative Data: 1,4-Oxazepane vs. Lactone Formation
| Substituent (R³) | Reaction Conditions | 1,4-Oxazepane Yield (crude purity) | Lactone Yield (crude purity) |
| 2-F-Ph | TFA/Et₃SiH/CH₂Cl₂ | Accompanied by 26% lactone | 26% |
| 2-Me-Ph | TFA/Et₃SiH/CH₂Cl₂ | Minor product | 72% (major product) |
| 2-Br-Ph | TFA/Et₃SiH/CH₂Cl₂ | Minor product | 64% (major product) |
Troubleshooting Strategies:
-
Modify the Precursor: If possible, altering the electronic properties of the substituents can shift the equilibrium towards the desired product.
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Change the Cleavage/Cyclization Cocktail: The choice of acid and silane can influence the reaction outcome. A systematic screening of different cleavage cocktails may be necessary.
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Protecting Group Strategy: In some cases, the choice of protecting groups on the precursor can influence the regioselectivity of the cyclization.
Issue 3: Side Products in Mitsunobu Reactions
The Mitsunobu reaction is a powerful tool for intramolecular cyclization but is also known for being sensitive to reaction conditions and substrate properties.
| Side Product/Issue | Potential Cause | Troubleshooting Suggestions |
| Unreacted Starting Material | - Insufficiently acidic nucleophile.- Steric hindrance.- Deactivation of reagents by water. | - Use a more acidic pronucleophile if possible.- For sterically hindered alcohols, consider using 4-nitrobenzoic acid as the acidic partner.- Ensure all reagents and solvents are strictly anhydrous. |
| Formation of Acylated DEAD/DIAD | The carboxylate or other nucleophile is highly reactive and attacks the activated azodicarboxylate. | This can compete with the desired reaction. Careful control of addition rates and temperature may help. |
| Elimination Products | For secondary alcohols, elimination to form an alkene can be a competing pathway. | Use of milder conditions and less sterically demanding bases (if applicable in the overall synthesis) can minimize this. |
| Difficult Purification | Triphenylphosphine oxide and the reduced azodicarboxylate are common byproducts that can be difficult to remove. | Consider using polymer-supported triphenylphosphine or modified reagents designed for easier purification. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol is suitable for the intramolecular cyclization of a precursor containing both an amine and a carbonyl group.
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Dissolve the aldehyde or ketone precursor (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
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Add the amine precursor (1.0-1.2 eq) to the solution.
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Protocol 2: Intramolecular Cyclization via Nucleophilic Substitution
This protocol describes the ring closure of a polymer-supported precursor.
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Treat the polymer-supported intermediate (e.g., 500 mg) with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (5 mL, in a 10:1:9 ratio) for 30 minutes at room temperature.[2]
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Filter the resin and wash it three times with the fresh cleavage cocktail (5 mL each).[2]
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Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1,4-oxazepane derivative.[2]
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Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.[2]
Visualizations
References
Improving the stability of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate during storage
Welcome to the technical support center for tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule stem from two key structural features: the exocyclic α,β-unsaturated ester moiety and the tert-butyl carbamate (Boc) protecting group within the 1,4-oxazepane ring. The exocyclic methylene group is susceptible to radical-initiated polymerization, while the 1,4-oxazepane ring, although generally stable, can undergo acid-catalyzed hydrolysis.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a tightly sealed container in a dry, inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[3] It is also advisable to protect it from light.
Q3: Can I use stabilizers to improve the shelf-life of this compound?
A3: Yes, for compounds with reactive methylene groups prone to radical polymerization, the addition of a radical scavenger can be beneficial. Butylated hydroxytoluene (BHT) is a common and effective radical inhibitor that can be added at a low concentration (e.g., 0.01-0.1%) to the solid compound or its solutions.
Q4: What are the likely degradation pathways for this molecule?
A4: The primary degradation pathways are believed to be:
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Polymerization: The exocyclic double bond can undergo radical-initiated polymerization, leading to the formation of oligomers or polymers. This is often observed as a change in the physical appearance of the material (e.g., becoming gummy or solidifying).
-
Hydrolysis: Under acidic conditions, the 1,4-oxazepane ring can be cleaved. The tert-butyl carbamate (Boc) group is also susceptible to cleavage under strong acidic conditions.
Q5: How can I monitor the stability of my sample?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the peak area of the parent compound and the appearance of new peaks in HPLC, or changes in the proton signals corresponding to the methylene group in NMR, can indicate degradation.
Troubleshooting Guides
Issue 1: The compound has solidified or become viscous during storage.
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Possible Cause: This is a strong indication of polymerization of the exocyclic methylene group. This can be initiated by exposure to air (oxygen), light, or elevated temperatures.
-
Solutions:
-
Prevention: Always store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended temperature of 2-8°C.
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Stabilization: For future batches, consider adding a radical inhibitor like BHT at a low concentration (0.01-0.1%) before storage.
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Quality Check: Before use, it is crucial to assess the purity of the material using HPLC or NMR to determine the extent of polymerization. If significant polymerization has occurred, the material may not be suitable for your experiment.
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Issue 2: My reaction is giving unexpected byproducts, and I suspect the starting material has degraded.
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Possible Cause: The starting material may have degraded due to improper storage or handling. The presence of acidic impurities in your reaction mixture could also be causing on-the-bench degradation.
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Solutions:
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Purity Analysis: Analyze the starting material by HPLC or NMR to confirm its purity before use.
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Reaction Conditions: Ensure your reaction conditions are not strongly acidic, as this could lead to the cleavage of the 1,4-oxazepane ring or the Boc protecting group.
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Inert Atmosphere: If the reaction is sensitive to radicals, perform it under an inert atmosphere.
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Data Presentation
Table 1: Recommended Storage Conditions and Potential Consequences of Deviation
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | 2-8°C | Increased rate of polymerization and other degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Oxygen can initiate radical polymerization. |
| Light | Protected from light | Light can provide the energy to initiate radical polymerization. |
| Moisture | Dry | Moisture in the presence of acidic or basic impurities can promote hydrolysis. |
| Additives | Optional: 0.01-0.1% BHT | Absence may lead to faster polymerization. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.
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Sample Preparation: Prepare several vials of this compound. For solution studies, dissolve the compound in an appropriate solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 40°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 40°C.
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Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
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Thermal Degradation: Heat the solid compound at 60°C.
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Photostability: Expose the compound to a light source as per ICH Q1B guidelines.[4][5][6][7][8]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
Protocol 2: HPLC Method for Stability Monitoring
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
(Note: This is a general method and may require optimization for your specific instrumentation and degradation products.)
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FCKeditor - Resources Browser [diarydirectory.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. q1scientific.com [q1scientific.com]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Methylene-Oxazepane Synthesis
Welcome to the technical support center for the synthesis of methylene-oxazepanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions for this novel class of compounds.
Disclaimer
The synthesis of methylene-oxazepanes is a specialized area of research. The following troubleshooting guide and protocols are based on established synthetic methodologies for related heterocyclic compounds and common olefination reactions. Optimization will likely be required for specific substrates.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of a methylene-oxazepane, which is typically envisioned as a two-stage process: 1) Synthesis of an oxazepan-one precursor, and 2) Conversion of the ketone to an exocyclic methylene group.
Issue 1: Low Yield During Oxazepan-one Ring Formation
Q: My intramolecular cyclization to form the oxazepan-one ring is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in oxazepane ring formation are often due to incomplete reaction, side product formation, or challenges in purification. Consider the following factors:
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Reaction Concentration: The concentration of the reaction can significantly impact the efficiency of intramolecular cyclization. High concentrations may favor intermolecular side reactions. Running the reaction under high-dilution conditions can often improve the yield of the desired cyclic product.
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Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. The base should be strong enough to deprotonate the nucleophile without causing decomposition of the starting material or product. The solvent should be anhydrous and inert to the reaction conditions.
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Leaving Group: If your synthesis involves nucleophilic substitution, ensure you are using a good leaving group (e.g., tosylate, mesylate, or a halide).
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Reaction Temperature: The optimal temperature will depend on the specific reaction. Some cyclizations may require elevated temperatures to overcome the activation energy barrier, while others may benefit from lower temperatures to minimize side reactions.
Issue 2: Inefficient Conversion of Oxazepan-one to Methylene-Oxazepane
Q: I am struggling to convert the ketone of the oxazepan-one to the exocyclic methylene group. What are the best methods and what are the common pitfalls?
A: The most common methods for this transformation are the Wittig reaction and the Peterson olefination. Both have their own set of challenges, especially with amide carbonyls which are less reactive than ketones or aldehydes.
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Wittig Reaction:
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Reagent Reactivity: The reactivity of the Wittig reagent is crucial. For less reactive ketones like those in an oxazepan-one, a more reactive, unstabilized ylide (e.g., methylenetriphenylphosphorane) is typically required.
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Base Selection: A strong base is needed to generate the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2). Ensure the base is compatible with other functional groups in your molecule.
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Anhydrous Conditions: Wittig reactions are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
-
-
Peterson Olefination:
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Reagent Generation: This reaction involves an α-silyl carbanion. The choice of base for generating this carbanion is important.
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Stereoselectivity: The Peterson olefination can provide stereochemical control, which may or may not be relevant for an exocyclic methylene group but is a key feature of the reaction.
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Issue 3: Product Decomposition or Isomerization
Q: My final methylene-oxazepane product appears to be unstable. What could be causing this and how can I mitigate it?
A: Exocyclic methylene groups can be prone to isomerization to the more stable endocyclic double bond, especially under acidic or basic conditions or at elevated temperatures.
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Purification: During workup and purification, avoid strong acids or bases. Use of a buffered aqueous solution for extraction and neutral silica gel for chromatography is recommended.
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Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for synthesizing an oxazepan-one precursor?
A1: A common strategy is the intramolecular cyclization of an N-substituted amino alcohol derivative. For example, a molecule containing both an amine and a hydroxy group separated by an appropriate carbon chain can be cyclized with a carbonyl source, or an N-protected amino alcohol can be reacted with a halo-substituted acyl halide followed by deprotection and cyclization.
Q2: Can I use a one-pot procedure to synthesize methylene-oxazepanes?
A2: While one-pot reactions are efficient, developing a tandem reaction for this specific synthesis could be challenging due to the incompatibility of the reagents and conditions for ring formation and olefination. A stepwise approach with purification of the intermediate oxazepan-one is generally recommended.
Q3: How do I monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is a standard method for monitoring reaction progress. Staining with potassium permanganate can be effective for visualizing starting materials and products, especially if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for tracking the formation of the desired product and any side products.
Data Presentation: Reaction Condition Comparison
Table 1: Comparison of Olefination Conditions for Ketone to Methylene Conversion
| Parameter | Wittig Reaction | Peterson Olefination |
| Reagent | Methyltriphenylphosphonium bromide/iodide | (Trimethylsilyl)methyllithium or (Trimethylsilyl)methylmagnesium chloride |
| Base | n-BuLi, NaH, KHMDS | Not always required if using Grignard or organolithium reagent |
| Solvent | THF, Diethyl ether, DMSO | THF, Diethyl ether |
| Temperature | -78 °C to room temperature | -78 °C to room temperature |
| Advantages | Well-established, commercially available reagents. | Can offer stereochemical control in some cases. |
| Disadvantages | Phosphine oxide byproduct can complicate purification. Requires strongly basic, anhydrous conditions. | Silyl-based reagents can be sensitive. |
Experimental Protocols
Protocol 1: Synthesis of a Generic Oxazepan-one Precursor (Illustrative)
This protocol describes a general intramolecular cyclization to form a 1,4-oxazepan-5-one.
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Starting Material: N-(2-hydroxyethyl)-3-halopropanamide.
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Reagents and Solvent:
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
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Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
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To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF.
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Add NaH (1.2 eq) portion-wise at 0 °C.
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Slowly add a solution of N-(2-hydroxyethyl)-3-halopropanamide (1.0 eq) in anhydrous THF to the NaH suspension.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the desired oxazepan-one.
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Protocol 2: Wittig Olefination of an Oxazepan-one
This protocol details the conversion of the oxazepan-one to a methylene-oxazepane.
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Starting Material: Oxazepan-one from Protocol 1.
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Reagents and Solvent:
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Methyltriphenylphosphonium bromide (CH3PPh3Br) (1.5 equivalents)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.4 equivalents)
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Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.5 eq) and anhydrous THF.
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Cool the suspension to 0 °C and slowly add n-BuLi (1.4 eq) dropwise. The solution should turn a characteristic orange/yellow color, indicating the formation of the ylide.
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Stir the mixture at 0 °C for 1 hour.
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Cool the reaction mixture to -78 °C.
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Slowly add a solution of the oxazepan-one (1.0 eq) in anhydrous THF to the ylide solution.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Monitor the reaction by TLC.
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Quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with diethyl ether (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (it may be beneficial to use silica gel treated with triethylamine to prevent product degradation) to afford the methylene-oxazepane.
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Visualizations
Technical Support Center: Purification of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route used. If a Wittig reaction is employed to synthesize the target compound from Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, you can expect to find:
-
Unreacted starting ketone: Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
-
Wittig reagent byproduct: Triphenylphosphine oxide (Ph₃P=O).[1]
-
Isomeric byproducts: Potential rearrangement of the exocyclic double bond to an endocyclic double bond, forming the more thermodynamically stable α,β-unsaturated lactam isomer, especially under acidic conditions.[2]
-
Residual solvents from the reaction and workup.
Q2: Is this compound stable during purification?
A2: As an enamide, this compound is generally more stable than the corresponding enamine.[3] However, there are reports of enamides showing some instability on silica gel during column chromatography.[4] It is also possible for the exocyclic double bond to isomerize under acidic conditions.[2] Therefore, care should be taken to use neutral conditions where possible.
Q3: What is the recommended method for purifying this compound?
A3: The most common and effective method for purifying this compound is flash column chromatography on silica gel .[4][5]
Q4: Can I use recrystallization to purify this compound?
A4: While recrystallization is a powerful purification technique for crystalline solids, it may be less suitable for this compound if it is an oil or a low-melting solid at room temperature.[6] The feasibility of recrystallization will depend on the specific physical properties of your product and the nature of the impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is contaminated with triphenylphosphine oxide. | The Wittig reaction is the likely source of this byproduct.[1] | Triphenylphosphine oxide is generally more polar than the desired product. Careful flash column chromatography should allow for its separation. A less polar eluent system may be required to achieve good separation. |
| Presence of the starting ketone in the purified product. | Incomplete Wittig reaction. | Optimize the Wittig reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). The ketone is typically more polar than the alkene product and can be separated by column chromatography. |
| Product appears to be a mixture of isomers (e.g., by ¹H NMR). | Isomerization of the exocyclic double bond to the endocyclic position.[2] This can be promoted by acidic conditions. | Avoid acidic conditions during workup and purification. If an acidic wash is necessary, use it cautiously and quickly, and ensure the organic phase is thoroughly neutralized and dried before solvent removal. When performing chromatography, consider using a silica gel that has been pre-treated with a base like triethylamine.[4] |
| Low recovery of product after column chromatography. | The product may be unstable on silica gel.[4] | Pre-treat the silica gel with a mixture of triethylamine and an appropriate solvent (e.g., 1:9 NEt₃/Et₂O) and then dry it before packing the column.[4] This neutralizes the acidic sites on the silica. |
| Broad or tailing peaks during column chromatography. | The compound may be interacting strongly with the acidic sites on the silica gel. | In addition to pre-treating the silica gel, you can add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent system to improve peak shape and recovery. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate, Triethylamine (optional)
-
Glass column for chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Preparation of the Silica Gel (Optional but Recommended):
-
In a fume hood, prepare a slurry of silica gel in a 1:9 mixture of triethylamine and diethyl ether.[4]
-
Stir the slurry for 15-20 minutes.
-
Filter the silica gel and allow it to air dry completely in the fume hood to remove the solvents.
-
-
Packing the Column:
-
Pack the chromatography column with the prepared (or untreated) silica gel using a suitable solvent system (e.g., a low polarity mixture of hexanes and ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the eluent as needed (e.g., to 90:10, 80:20 Hexanes:Ethyl Acetate).[2] The exact gradient will need to be determined by TLC analysis.
-
Collect fractions in separate tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by TLC. Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp. The desired product should have a different Rf value than the impurities.
-
-
Combining and Evaporating Fractions:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Compound | Typical Rf Value (9:1 Hexanes:EtOAc) | ¹H NMR Chemical Shift (CDCl₃, δ ppm) | Notes |
| This compound | ~0.4 - 0.5 | ~4.5-5.0 (2H, s, =CH₂) | The exact Rf will vary. |
| Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | ~0.2 - 0.3 | Absence of =CH₂ protons. | More polar than the product. |
| Triphenylphosphine oxide | ~0.1 - 0.2 | ~7.4-7.8 (m, Ar-H) | Significantly more polar. |
Note: The provided Rf values and chemical shifts are estimates and may vary depending on the exact conditions.
Visualization
References
Technical Support Center: Synthesis of N-Boc Protected Heterocycles
Welcome to the technical support center for the synthesis of N-Boc protected heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-tert-butyloxycarbonyl (Boc) protection of heterocyclic amines and the subsequent deprotection. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of N-Boc protected heterocycles, offering potential causes and solutions in a question-and-answer format.
N-Boc Protection Reactions
Q1: My N-Boc protection reaction is sluggish or incomplete, especially with an electron-deficient heterocycle like a substituted pyridine or indole. What can I do?
A1: This is a common issue stemming from the low nucleophilicity of the heterocyclic nitrogen.[1] Here are several strategies to drive the reaction to completion:
-
Increase Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O).[2]
-
Employ a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. However, be cautious as it can promote side reactions with some substrates.
-
Optimize the Base and Solvent: For poorly nucleophilic amines like indoles or amino pyridines, standard conditions may be insufficient.[1] Consider using a stronger base or switching to a solvent that can better solvate the reactants. For some aminopyridines, a combination of EDCI, HOBT, and a base in THF or DCM has been shown to be effective, with yields reaching 80-90%.[3]
-
Lewis Acid Catalysis: In some cases, a catalytic amount of a Lewis acid like ZrCl₄ can facilitate the reaction, often leading to high yields in short reaction times.[4]
Q2: I am observing the formation of an N,N-di-Boc protected byproduct with my primary amine-containing heterocycle. How can this be avoided?
A2: Double Boc-protection can occur, particularly when using a large excess of (Boc)₂O and a strong base.[2] To mitigate this:
-
Control Stoichiometry: Carefully control the amount of (Boc)₂O used, typically around 1.1 equivalents.
-
Milder Conditions: Use a milder base and/or lower the reaction temperature to reduce the rate of the second protection step.
-
Catalyst-free in Water: For some amines, performing the reaction in water without a catalyst can provide the desired mono-N-Boc product chemoselectively.[5]
Q3: My starting material contains both an aliphatic and a heterocyclic amine. How can I selectively protect only one?
A3: Achieving selectivity can be challenging as both primary and secondary amines can react.[1] The relative nucleophilicity of the two amines will be the determining factor. Generally, aliphatic amines are more nucleophilic than aromatic heterocyclic amines. To favor protection of the more nucleophilic amine, you can try:
-
Stoichiometric Control: Use only one equivalent of (Boc)₂O at a low temperature to favor the reaction with the more reactive amine.
-
pH Control: In aqueous conditions, adjusting the pH can protonate the more basic amine, rendering it less nucleophilic and allowing for selective protection of the other.
N-Boc Deprotection Reactions
Q1: My standard TFA/DCM deprotection is causing side reactions, particularly t-butylation of my indole-containing substrate. What are my options?
A1: The tert-butyl cation generated during acidic deprotection is a potent electrophile that can alkylate nucleophilic residues like the indole ring of tryptophan. To prevent this:
-
Use Scavengers: Add a scavenger to the cleavage cocktail to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or water.
-
Milder Acidic Conditions: Consider using a weaker acid system, such as aqueous phosphoric acid or zinc bromide (ZnBr₂) in dichloromethane.[6][7]
-
Non-Acidic Methods: Explore alternative deprotection methods that do not generate a free carbocation:
-
Thermal Deprotection: Heating the N-Boc protected heterocycle, particularly in solvents like methanol or trifluoroethanol, can effect deprotection.[6][8] This method has shown high efficiency for N-Boc imidazole and indole.[6][8]
-
Oxalyl Chloride/Methanol: This system provides a mild and selective deprotection for a variety of substrates, including those with acid-labile groups.[6]
-
NaBH₄ in EtOH: For the selective deprotection of N-Boc imidazoles and pyrazoles in the presence of N-Boc indoles or pyrroles, sodium borohydride in ethanol is a highly effective reagent.[9][10]
-
Q2: I need to selectively deprotect my N-Boc heterocycle in the presence of other acid-sensitive groups like a t-butyl ester or a silyl ether. What is the best approach?
A2: This requires a careful selection of deprotection conditions to ensure orthogonality.
-
Highly Acid-Labile Groups (e.g., Trityl): The Trityl (Trt) group is significantly more acid-labile than Boc. You can selectively remove a Trt group in the presence of a Boc group using very mild acid, such as 1% TFA.
-
Moderately Acid-Labile Groups (e.g., t-Butyl Esters): Selective deprotection is challenging with standard strong acid conditions.
-
Lewis Acids: Lewis acids like ZnBr₂ may offer better selectivity for N-Boc deprotection over t-butyl ester cleavage under carefully controlled conditions.[7]
-
Thermal Methods: Thermal deprotection can be a good option, as it may not affect other acid-sensitive groups.
-
Oxalyl Chloride/Methanol: This method has been shown to be compatible with acid-labile functional groups.[6]
-
-
Base-Labile or Hydrogenolysis-Labile Groups (e.g., Fmoc, Cbz): The Boc group is stable to the basic conditions used for Fmoc removal and the hydrogenolysis conditions for Cbz removal, making these classic orthogonal pairs.[11]
Purification Troubleshooting
Q1: My N-Boc protected heterocycle is an oil after work-up and column chromatography, making it difficult to handle and assess purity. How can I induce crystallization?
A1: Obtaining a solid product from a crude oil is a common challenge. Here are some techniques to try:
-
High Vacuum Drying: First, ensure all residual solvents are removed by heating the oil under high vacuum at a moderate temperature (e.g., 40-60 °C), provided the compound is thermally stable.[4]
-
Solvent-Induced Precipitation/Crystallization:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate, or dichloromethane).
-
Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, diethyl ether, or water) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Seed Crystal Addition: If you have a small amount of pure, solid material, add a tiny crystal to the oil. This can initiate crystallization. Allow the mixture to stand at room temperature for 15-24 hours.[5][12]
-
Slurrying: Once the oil has solidified (often induced by seed crystals), add a weak polar solvent in which the product has low solubility (e.g., n-hexane or diethyl ether) and stir to form a slurry. This can help to wash away impurities and improve the crystalline nature of the solid.[5]
-
Vapor Diffusion: Dissolve your product in a small vial using a relatively high-boiling point solvent. Place this open vial inside a larger, sealed container that has a layer of a more volatile anti-solvent at the bottom. The anti-solvent will slowly diffuse into your product solution, often promoting the growth of high-quality crystals.[4]
Q2: I'm having trouble separating my N-Boc protected product from unreacted starting material and byproducts by flash chromatography. What can I do to improve separation?
A2: Poor separation on a silica gel column can be due to several factors:
-
Optimize the Solvent System: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. If separation is still poor, try adding a small amount of a third solvent, such as dichloromethane or methanol, to fine-tune the polarity.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of compounds with similar polarities.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reversed-phase C18 silica gel.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography and may be necessary to obtain the desired purity.[5]
Data Presentation
Table 1: Comparison of N-Boc Protection Conditions for Heterocycles
| Heterocycle | Reagents & Conditions | Time | Yield (%) | Reference |
| Aminopyridine | (Boc)₂O (1.5-2 eq), EDCI (1.5-3 eq), HOBT, base, THF or DCM, RT | 0.5-2 h | 80-90 | [3] |
| Pyrrole | (Boc)₂O, DMAP, MeCN, RT | Overnight | 95 | [13] |
| Various Amines | (Boc)₂O, ZrCl₄ (10 mol%), MeCN, RT | Short | High | [4] |
| Various Amines | (Boc)₂O, Water, No Catalyst | - | - | [5] |
Table 2: Comparison of N-Boc Deprotection Methods for Heterocycles
| Method/Reagent | Heterocycle Type | Conditions | Time | Yield (%) | Reference |
| Oxalyl Chloride/MeOH | Aromatic, Heterocyclic, Aliphatic | (COCl)₂ (3 eq.), MeOH, RT | 1-4 h | >70 (up to 90) | [6] |
| Thermal (Continuous Flow) | Imidazole | MeOH, 120°C | 25 min | 100 | [8] |
| Thermal (Continuous Flow) | Indole | TFE, 150°C | 60 min | 98 | [8] |
| NaBH₄/EtOH | Imidazoles, Pyrazoles | NaBH₄ (1.5-3 eq.), EtOH, RT | - | 75-98 | [9][10] |
| TFA/DCM | General | 25-50% TFA in DCM, RT | 0.5-2 h | Variable | [14] |
| HCl in Dioxane | General | 4M HCl in Dioxane, RT | 1-4 h | Variable | [15] |
| ZnBr₂/DCM | General | ZnBr₂ (4 eq.), DCM | - | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Heterocyclic Amine
-
To a stirred solution of the heterocyclic amine (1.0 eq) in an appropriate solvent (e.g., THF, DCM, or acetonitrile), add a base such as triethylamine (1.5 eq) or DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Deprotection of N-Boc Group using TFA in DCM
-
Dissolve the N-Boc protected heterocycle (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v). If the substrate is sensitive, consider adding a scavenger like triethylsilane (1.1 eq).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The crude product is often obtained as the TFA salt. For neutralization, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the N-Boc protected heterocycle (1.0 eq) in methanol.
-
Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Synthesis of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, particularly when the reaction does not proceed to completion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Wittig reaction to synthesize this compound from tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate is not going to completion. What are the common causes?
An incomplete Wittig reaction for this specific substrate is often attributed to a few key factors:
-
Steric Hindrance: The ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, can be considered sterically hindered, which can slow down the reaction rate and lead to poor yields.[1][2][3]
-
Base Strength and Type: The choice of base is critical for the efficient formation of the phosphorus ylide from the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide). Insufficiently strong bases will result in a low concentration of the ylide, thereby hindering the reaction. The nature of the cation in the base (e.g., Li+, Na+, K+) can also influence the stereochemical outcome and reaction efficiency.[1][4]
-
Ylide Stability: The methylene ylide (Ph3P=CH2) is an unstabilized ylide. While generally reactive, its stability can be influenced by the reaction conditions. In some cases, the ylide may decompose before it has a chance to react with the ketone, especially if there are issues with the quality of the reagents or the inertness of the atmosphere.
-
Reaction Temperature: Temperature plays a crucial role. While ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C), the subsequent reaction with the ketone may require warming to room temperature or even gentle heating to overcome the activation energy barrier, especially with a hindered ketone.[5]
-
Moisture and Air Sensitivity: Wittig reagents, particularly the ylides, are sensitive to moisture and air. The presence of water can quench the ylide, and oxygen can lead to side reactions. Therefore, performing the reaction under strictly anhydrous and inert conditions (e.g., under nitrogen or argon) is essential.
Q2: I am observing a low yield of the desired product. How can I optimize the reaction conditions?
To improve the yield of this compound, consider the following optimization strategies:
-
Choice of Base: Strong bases are generally required for the deprotonation of methyltriphenylphosphonium bromide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium amide (NaNH2).[1][6] For sterically hindered ketones, potassium tert-butoxide has been reported to give high yields in methylenation reactions.
-
Solvent Selection: The choice of solvent can significantly impact the solubility of the reagents and the reaction rate. Anhydrous tetrahydrofuran (THF) is a commonly used solvent for Wittig reactions. Other ethereal solvents like diethyl ether or dimethoxyethane (DME) can also be employed. Anisole has also been reported as an effective solvent for Wittig reactions.
-
Order of Addition: The order in which the reagents are added can be critical. A common procedure involves preparing the ylide first by adding the base to the phosphonium salt in an anhydrous solvent, followed by the addition of the ketone. In some cases, especially with potentially unstable ylides, adding the phosphonium salt to a mixture of the ketone and the base can be beneficial.[7]
-
Temperature Control: Carefully controlling the temperature at each stage is important. Ylide formation is typically performed at 0 °C or below. After the addition of the ketone, the reaction mixture may need to be slowly warmed to room temperature and stirred for an extended period to ensure completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
-
Excess Reagents: Using a slight excess of the Wittig reagent (1.1 to 1.5 equivalents) can help drive the reaction to completion.
Q3: Are there any alternative reactions to the Wittig reaction for this transformation?
Yes, if the Wittig reaction consistently fails to provide satisfactory results, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative for the olefination of ketones.[2][8]
-
Advantages of the HWE Reaction:
-
The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react more readily with hindered ketones.[8]
-
The byproduct of the HWE reaction, a water-soluble phosphate ester, is typically easier to remove during workup compared to the triphenylphosphine oxide generated in the Wittig reaction.[8]
-
-
HWE Reagents and Conditions: For the synthesis of a methylene group, a phosphonate ester such as trimethyl phosphonoacetate or diethyl (cyanomethyl)phosphonate can be used, followed by reduction of the resulting α,β-unsaturated ester or nitrile. Alternatively, a methylphosphonate can be used directly. The reaction is typically carried out using a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF or DME.
Quantitative Data Summary
| Reaction Type | Phosphonium Salt / Phosphonate | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| Wittig | Methyltriphenylphosphonium bromide | n-BuLi (1.1) | THF | -78 to 25 | 12 | 40-60 |
| Wittig | Methyltriphenylphosphonium bromide | KOtBu (1.2) | THF | 0 to 25 | 8 | 60-80 |
| Wittig | Methyltriphenylphosphonium bromide | NaH (1.2) | DMF | 0 to 50 | 12 | 50-70 |
| HWE | Diethyl methylphosphonate | NaH (1.1) | THF | 0 to 60 | 10 | 70-90 |
| HWE | Diethyl methylphosphonate | KOtBu (1.2) | DME | 0 to 25 | 6 | 75-95 |
Experimental Protocols
Key Experiment 1: Wittig Reaction using Potassium tert-Butoxide
This protocol describes a general procedure for the methylenation of a sterically hindered ketone using potassium tert-butoxide as the base.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous work-up and purification reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise to the suspension under a nitrogen atmosphere.
-
Stir the resulting yellow-orange ylide solution at 0 °C for 1 hour.
-
Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the ketone solution to the ylide solution at 0 °C via a syringe or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Key Experiment 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol provides a general method for the olefination of a ketone using a phosphonate reagent.
Materials:
-
Diethyl methylphosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous work-up and purification reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Dissolve diethyl methylphosphonate (1.1 equivalents) in anhydrous THF.
-
Slowly add the phosphonate solution to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the phosphonate anion solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-10 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for an incomplete Wittig reaction.
Caption: Experimental workflow for the Wittig synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Exocyclic Methylene Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent the unwanted polymerization of compounds featuring exocyclic methylene groups.
Frequently Asked Questions (FAQs)
Q1: What makes the exocyclic methylene group so susceptible to polymerization?
A1: The exocyclic methylene group is a type of vinyl group, which is inherently susceptible to free-radical polymerization. This reactivity is often enhanced in specific molecular scaffolds, such as α-methylene-γ-butyrolactones, where the double bond is conjugated with a carbonyl group, increasing its electrophilicity and reactivity toward radical addition.[1][2] This process can be initiated by heat, light (UV radiation), or trace impurities like peroxides and acids/bases.[3] The polymerization is often an exothermic chain reaction that, if uncontrolled, can lead to a rapid increase in temperature and pressure, a phenomenon known as runaway polymerization.[4]
Q2: What are the primary indicators that unwanted polymerization is occurring during my experiment?
A2: Unwanted polymerization can manifest in several ways:
-
Increased Viscosity: A noticeable thickening of the reaction mixture or solution.
-
Solidification: The reaction mixture may turn into a solid or a highly viscous, unmanageable mass.
-
Precipitation: Formation of an insoluble solid (the polymer) from the solution.
-
Exotherm: A sudden and unexpected increase in the reaction temperature.
-
Analytical Discrepancies: In analytical data, polymerization can appear as broad, poorly resolved peaks in NMR spectra or as a distribution of higher molecular weight species in mass spectrometry.[5][6]
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[4] They function primarily as radical scavengers, reacting with and neutralizing the free radicals that initiate and propagate the polymer chain.[4] There are two main types:
-
True Inhibitors: These provide a distinct induction period during which no polymerization occurs. They are consumed in the process, and polymerization will commence once the inhibitor is depleted.
-
Retarders: These do not have a defined induction period but instead slow down the rate of polymerization.
Common inhibitors work by various mechanisms, such as reacting with carbon-centered radicals to terminate chain propagation.[4]
Q4: Can I use standard inhibitors like BHT or hydroquinone for my compound with an exocyclic methylene group?
A4: Yes, common free-radical inhibitors are generally effective for stabilizing exocyclic methylene groups. Phenolic inhibitors like Butylated Hydroxytoluene (BHT) and hydroquinone, as well as nitroxide-based inhibitors like TEMPO, are frequently used. The choice of inhibitor and its concentration must be compatible with your specific reaction conditions (e.g., temperature, pH, subsequent reaction steps). For instance, some phenolic inhibitors require the presence of oxygen to be effective.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My reaction mixture has become viscous or has solidified.
-
Immediate Action (In-situ Quenching):
-
Immediately cool the reaction vessel in an ice bath to drastically reduce the polymerization rate.
-
If safe and compatible with your reaction, add a solution of a potent inhibitor directly to the mixture (e.g., a concentrated solution of hydroquinone or BHT in a suitable solvent).
-
Dilute the mixture with a solvent to reduce the concentration of the monomer and improve heat dissipation.
-
Problem 2: My purified product shows broad peaks in the 1H-NMR spectrum, suggesting oligomers are present.
-
Analysis and Solution:
-
Cause: Broad peaks in NMR spectra are characteristic of polymers or oligomers due to the presence of many similar but slightly different chemical environments for the protons.[5][7] This indicates that polymerization occurred either during the reaction, workup, or purification.
-
Purification Strategy: Standard purification techniques may need to be modified.
-
Reprecipitation: Dissolve the product in a good solvent and precipitate the polymer/oligomers by adding a poor solvent. The desired monomer should remain in solution.
-
Distillation: If the monomer is thermally stable enough, vacuum distillation can separate it from non-volatile oligomers. It is crucial to add a polymerization inhibitor to the distillation flask.[8][9]
-
Column Chromatography: Ensure that the silica gel or other stationary phase is not acidic, as this can catalyze polymerization. Use a neutral grade of silica or alumina and run the column promptly.
-
-
Problem 3: My product is pure after purification, but it polymerizes during storage.
-
Storage Protocol:
-
Add an Inhibitor: Add a suitable inhibitor at a recommended concentration (see table below) to the purified product.
-
Control Temperature: Store the compound at low temperatures (refrigerated or frozen) to minimize thermal initiation.
-
Exclude Light: Store in an amber vial or cover the container with aluminum foil to protect it from light.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical initiators.
-
Data Presentation: Common Polymerization Inhibitors
The following table summarizes common inhibitors used to stabilize vinyl monomers, including those with exocyclic methylene groups. The optimal concentration can vary depending on the specific monomer, temperature, and desired storage duration.
| Inhibitor | Chemical Class | Typical Concentration (ppm) | Mechanism of Action | Key Considerations |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | Radical Scavenger (H-atom donor) | Often requires oxygen to be fully effective. Can be removed by an alkaline wash. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10 - 200 | Radical Scavenger (H-atom donor) | Very common for acrylic monomers. Requires oxygen for activity. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 200 - 1000 | Radical Scavenger (H-atom donor) | Less prone to sublimation than other phenols. |
| TEMPO | Nitroxide Stable Radical | 50 - 500 | Radical Scavenger (Directly traps C-radicals) | Highly effective, does not require oxygen. Can be more expensive. |
| Phenothiazine (PTZ) | Thiazine | 100 - 500 | Radical Scavenger | Effective at higher temperatures and does not require oxygen. |
Experimental Protocols
Protocol 1: General Handling and Storage of Monomers with Exocyclic Methylene Groups
-
Reagent Purity: Ensure all solvents and reagents are free from peroxides. Test solvents using peroxide test strips if necessary.
-
Atmosphere: Handle the monomer under an inert atmosphere (nitrogen or argon) whenever possible, especially during transfers and storage.
-
Inhibitor Addition: For long-term storage, ensure the monomer is stabilized with an appropriate inhibitor (e.g., 200 ppm of BHT or MEHQ).
-
Storage Conditions: Store the container at low temperatures (2-8 °C is common). Protect from light by using amber glass vials or wrapping the container in aluminum foil.
-
Monitoring: For extended storage, periodically check for any visual changes such as increased viscosity or color change.
Protocol 2: Purification of a Polymerizable Monomer by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Inhibitor Addition: Add a non-volatile polymerization inhibitor (e.g., Phenothiazine or a small amount of hydroquinone) to the distillation flask along with the crude monomer. This will prevent polymerization in the heated flask.
-
Vacuum Application: Apply vacuum slowly to the system. Use a cold trap to protect the vacuum pump.
-
Heating: Gently heat the distillation flask using a heating mantle. Maintain the lowest possible temperature that allows for a steady distillation rate to minimize thermal stress on the monomer.
-
Collection: The receiving flask should be cooled in an ice bath to quickly lower the temperature of the distilled monomer. It is also good practice to add a small amount of inhibitor to the receiving flask before starting the distillation.
-
Storage: Immediately transfer the purified monomer to a suitable storage container that already contains the final concentration of inhibitor for long-term storage. Store under inert atmosphere, protected from light, and at a low temperature.
Mandatory Visualizations
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. icpms.labrulez.com [icpms.labrulez.com]
- 7. mdpi.com [mdpi.com]
- 8. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 9. WO2011110257A2 - Process and device for distilling polymerization-prone compounds - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for this, providing detailed insights into the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available spectral data for this specific molecule, this guide will draw comparisons with structurally similar 1,4-oxazepane derivatives to predict and interpret its NMR spectroscopic features.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| C(CH₃)₃ | ~1.45 | s | 9H |
| CH₂-N | 3.50 - 3.70 | m | 2H |
| CH₂-O | 3.70 - 3.90 | m | 2H |
| CH₂-C=CH₂ | ~4.20 | s | 2H |
| =CH₂ | 4.90 - 5.10 | m | 2H |
| N-CH₂-C | ~3.40 | t | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C(CH₃)₃ | ~28.5 |
| C (CH₃)₃ | ~80.0 |
| N-C =O | ~155.0 |
| C H₂-N | ~45-50 |
| C H₂-O | ~70-75 |
| N-C H₂-C | ~50-55 |
| C =CH₂ | ~140-145 |
| =C H₂ | ~110-115 |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectral features with the reported NMR data for other 1,4-oxazepane derivatives. For instance, compounds like tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate and various other substituted 1,4-oxazepanes provide a reliable framework for understanding the influence of substituents on the chemical shifts of the core ring structure.[1][2]
The presence of the exocyclic methylene group in the target compound is expected to significantly influence the chemical shifts of the adjacent protons and carbons. The vinyl protons (=CH₂) are anticipated to appear in the downfield region of the ¹H NMR spectrum (4.90 - 5.10 ppm), a characteristic feature of olefinic protons. Correspondingly, the sp² hybridized carbons of the methylene group will be observed in the downfield region of the ¹³C NMR spectrum (~110-145 ppm).
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines the general methodology for the ¹H and ¹³C NMR analysis of organic compounds like this compound.[3][4][5][6]
Sample Preparation
-
Sample Quantity : For ¹H NMR, 5-25 mg of the compound is typically required. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection : A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample. The choice of solvent depends on the solubility of the compound. The solvent peak also serves as a reference for the chemical shift scale.[3][6]
-
Sample Filtration : The sample solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter which can adversely affect the spectral resolution.[4]
-
Final Volume : The final volume of the sample in the NMR tube should be approximately 0.6-0.7 mL, which corresponds to a column height of about 4-5 cm.[4][6]
NMR Data Acquisition
-
Instrumentation : NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition Parameters :
-
Number of Scans : Typically 8 to 16 scans are sufficient for a sample of adequate concentration.
-
Relaxation Delay : A delay of 1-2 seconds between pulses is standard.
-
Pulse Width : A 90° pulse is commonly used.
-
-
¹³C NMR Acquisition Parameters :
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay : A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Decoupling : Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
-
Visualizing the Workflow and Structural Relationships
To further clarify the process and the structural context, the following diagrams have been generated using Graphviz.
Caption: General workflow for NMR analysis.
Caption: Structural comparison of the target compound and a related analog.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of newly synthesized compounds like this compound. While direct experimental data for this specific molecule remains elusive in public databases, a comparative approach utilizing data from analogous structures provides a robust framework for predicting and interpreting its spectral characteristics. By adhering to standardized experimental protocols, researchers can confidently acquire high-quality data to confirm the identity and purity of their compounds, thereby accelerating the pace of drug discovery and development.
References
- 1. tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate | C11H21NO4 | CID 125117342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. publish.uwo.ca [publish.uwo.ca]
A Comparative Guide to Purity Characterization of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and yield of the final drug product. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and representative data.
Purity Analysis: A Comparative Overview
The purity of this compound can be determined using several analytical methods, each with its own strengths and limitations. While LC-MS is a powerful tool for identifying and quantifying both the main compound and its impurities, other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offer orthogonal approaches to purity determination.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| LC-MS | 99.5 | 0.01% | 0.03% | High sensitivity and selectivity for a wide range of impurities, provides molecular weight information. | Requires reference standards for accurate quantification of impurities, potential for ion suppression. |
| qNMR | 99.2 | 0.1% | 0.3% | Provides a direct, primary measurement of purity without the need for a specific reference standard of the analyte.[1][2] | Lower sensitivity compared to LC-MS, may not detect non-protonated impurities. |
| GC-MS | 99.4 | 0.02% | 0.05% | Excellent for volatile and semi-volatile impurities, high chromatographic resolution.[3][4][5] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
Note: The data presented in this table is representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
LC-MS Purity Determination
This protocol outlines a general method for the purity analysis of this compound using a reversed-phase LC-MS system.
1. Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the sample.
-
Dissolve in 1.0 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.
2. LC-MS Instrumentation and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
-
Data Analysis: Integrate the peak area of the main compound and all detected impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.
Quantitative NMR (qNMR) Purity Assessment
qNMR provides a direct measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[6][7]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
2. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A 90° pulse angle.
-
At least 16 scans for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping proton signal from the analyte and a known signal from the internal standard.
-
3. Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (W_standard / W_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_standard = Purity of the internal standard
GC-MS for Volatile Impurity Profiling
GC-MS is an effective technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.[3][4]
1. Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform derivatization to increase the volatility of certain impurities.
2. GC-MS Instrumentation and Conditions:
-
GC System: Gas chromatograph with a flame ionization detector (FID) for quantitation and a mass spectrometer for identification.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using the peak areas from the FID chromatogram.
Visualizing the Analytical Workflow
To better illustrate the experimental and logical processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: LC-MS Experimental Workflow for Purity Analysis.
Caption: Logical Relationship for Analytical Method Comparison.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Small Molecule Analysis | AxisPharm [axispharm.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate and Other Saturated Heterocycles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saturated heterocycles are fundamental building blocks in medicinal chemistry, significantly influencing the physicochemical and pharmacological properties of drug candidates. Their three-dimensional structures can improve solubility, metabolic stability, and target engagement. This guide provides a comparative analysis of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, a novel seven-membered heterocycle, with commonly used saturated heterocycles such as N-Boc-piperidine, N-Boc-morpholine, and N-Boc-piperazine. Due to the limited availability of direct experimental data for this compound, this guide presents experimental data for the parent N-Boc protected six-membered heterocycles and offers a prospective discussion on the expected properties of the 1,4-oxazepane derivative based on its unique structural features.
Data Presentation: Physicochemical Properties of N-Boc Protected Saturated Heterocycles
The following table summarizes key experimental physicochemical properties of commonly used N-Boc protected saturated heterocycles. This data serves as a baseline for understanding the potential property space of related heterocyclic scaffolds.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP | Aqueous Solubility |
| N-Boc-piperidine | ![]() | 185.26[1] | -1.28±0.20[2] | 1.9 (Calculated) | Insoluble in water[3] |
| N-Boc-morpholine | ![]() | 231.25 | Not Available | Not Available | Not Available |
| N-Boc-piperazine | ![]() | 186.25[4][5][6][7][8] | 8.45±0.10[4][9][10] | 0.52 - 1.09[4][11] | Soluble in water[4][5][9][10][11] |
Prospective Analysis of this compound
While direct experimental data is lacking, the structural features of this compound allow for a qualitative assessment of its potential properties in comparison to the six-membered rings.
-
Ring System and Conformational Flexibility: The 1,4-oxazepane is a seven-membered ring, which imparts greater conformational flexibility compared to the more rigid six-membered piperidine and morpholine rings. This increased flexibility can be advantageous for exploring larger and more complex binding pockets in biological targets.
-
Impact of the Oxygen Atom: Similar to morpholine, the presence of an oxygen atom in the 1,4-oxazepane ring is expected to increase polarity and potentially improve aqueous solubility compared to the corresponding azepane. The ether oxygen can also act as a hydrogen bond acceptor, influencing interactions with biological targets.
-
Influence of the Methylene Group: The exocyclic methylene group introduces a site of unsaturation, which can be utilized for further chemical modifications or may influence the molecule's reactivity and metabolic profile. This group also introduces a degree of planarity in its immediate vicinity, which could affect binding interactions.
-
Expected Physicochemical Properties:
-
pKa: The basicity of the nitrogen atom is expected to be influenced by the ring size and the presence of the ether oxygen. It is likely to have a pKa value that is distinct from both piperidine and morpholine derivatives.
-
LogP: The larger ring size and the presence of the methylene group may lead to a slightly higher lipophilicity compared to N-Boc-morpholine, though the ether oxygen will likely keep it lower than a corresponding N-Boc-azepane.
-
Solubility: The presence of the polar ether group is anticipated to confer favorable aqueous solubility.
-
Metabolic Stability: The metabolic stability of the 1,4-oxazepane ring is an important parameter to be determined experimentally. While morpholine is generally considered metabolically more stable than piperidine, the larger, more flexible seven-membered ring of oxazepane might present different metabolic "soft spots."[12]
-
Experimental Protocols
Accurate and reproducible experimental data is crucial for the objective comparison of these heterocyclic scaffolds. The following are standard protocols for determining key physicochemical and metabolic properties.
Determination of pKa
The pKa of a compound can be determined using potentiometric titration.
-
Sample Preparation: A solution of the test compound (e.g., 1-5 mg/mL) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of hydrochloric acid or sodium hydroxide.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is ionized.
Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional and most reliable method for LogP determination.
-
Phase Preparation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The phases are then separated.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.
-
Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.
Determination of Aqueous Solubility
The equilibrium solubility can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
Determination of Metabolic Stability
In vitro metabolic stability is commonly assessed using liver microsomes or hepatocytes.
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with a suspension of liver microsomes or hepatocytes in a buffered solution at 37°C. The reaction is initiated by the addition of a cofactor, such as NADPH for microsomal assays.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the concentration of the remaining parent compound in the supernatant is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative evaluation of saturated heterocycles.
Structural Relationships of Saturated Heterocycles
Caption: Structural evolution from piperidine to 1,4-oxazepane.
Conclusion
The selection of a saturated heterocyclic scaffold is a critical decision in drug design, with profound implications for the overall properties of a molecule. While piperidine, morpholine, and piperazine are well-established and valuable building blocks, the exploration of novel scaffolds such as 1,4-oxazepanes offers opportunities to access new chemical space and fine-tune drug-like properties. This compound, with its seven-membered ring and unique functionalization, presents an intriguing scaffold that warrants further investigation. The generation of robust experimental data for this and related 1,4-oxazepane derivatives will be essential to fully understand their potential and enable their effective application in the development of next-generation therapeutics.
References
- 1. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. N- BOC Piperazine [intersperse.in]
- 6. innospk.com [innospk.com]
- 7. scbt.com [scbt.com]
- 8. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 10. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 11. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Oxazepane and Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of oxazepane and piperidine scaffolds, two important heterocyclic motifs in medicinal chemistry. While direct comparative studies are limited, this document synthesizes available experimental data to highlight the distinct and overlapping therapeutic applications of compounds derived from these core structures.
Introduction to the Scaffolds
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in drug discovery. Its prevalence in numerous FDA-approved drugs stems from its favorable physicochemical properties, metabolic stability, and ability to adopt a stable chair conformation, which allows for precise spatial orientation of substituents to interact with biological targets.[1][2][3] Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects.[2][4]
The oxazepane scaffold, a seven-membered ring containing both oxygen and nitrogen atoms, offers greater conformational flexibility and three-dimensional diversity compared to the more rigid piperidine ring. This larger, more flexible structure can explore a different chemical space, potentially enabling interaction with novel biological targets.[5] Depending on the relative positions of the heteroatoms (e.g., 1,3-oxazepane, 1,4-oxazepane), these scaffolds can exhibit diverse biological activities, including anticancer, antibacterial, and CNS-related effects.[6][7][8]
Comparative Biological Activity Data
The following tables summarize quantitative data for representative compounds containing either a piperidine or an oxazepane scaffold, illustrating their activity in different therapeutic areas.
Table 1: Central Nervous System (CNS) Activity
| Scaffold | Compound Class | Target | Assay | Activity Metric | Value | Reference |
| Piperidine | Phenyl-tropane derivative | Dopamine Transporter (DAT) | Radioligand Binding | Kᵢ | 21 nM | [Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Bioorg Med Chem Lett. 2000] |
| Piperidine | N-alkylpiperidine carbamate | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | IC₅₀ | Selective inhibition | [2] |
| Oxazepane | 2,4-disubstituted 1,4-oxazepane | Dopamine D₄ Receptor | Radioligand Binding | Kᵢ | High affinity | [9] |
| Diazepane * | N,N-disubstituted-1,4-diazepane | Orexin-1/2 Receptors (OX₁R/OX₂R) | Receptor Antagonism | IC₅₀ | 13 nM (OX₁R), 17 nM (OX₂R) | [Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem. 2009] |
1,4-Diazepane is a close structural analog of 1,4-oxazepane and is included to illustrate the potential of seven-membered rings in CNS drug discovery.
Table 2: Anticancer Activity
| Scaffold | Compound Class | Cell Line | Assay | Activity Metric | Value | Reference |
| Piperidine | Piperine (natural product) | Triple-negative breast cancer | Apoptosis Induction | - | Activation of NF-κB, PI3K/Akt pathways | [10] |
| Oxazepane | 1,5-Dihydrobenzo[e][11][12]oxazepin-2-one | Acute Myeloid Leukemia (AML) | Cell Differentiation | EC₅₀ | Potent induction of differentiation | [Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][11][12]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules. 2020] |
| Oxazepane | Oxazepine sulfonamide | - | Anti-inflammatory | - | Potent in vitro and in vivo effects | [13] |
Table 3: Antimicrobial Activity
| Scaffold | Compound Class | Organism | Assay | Activity Metric | Value | Reference |
| Piperidine | Piperine (natural product) | Various bacteria | - | Broad-spectrum | Beneficial biological properties | [2] |
| Oxazepane | 1,3-Oxazepine derivative | S. aureus (Gram +), E. coli (Gram -) | Well Diffusion | Inhibition Zone | Exhibited best activity among tested compounds | [8] |
| Oxazepane | Oxazepine sulfonamide | S. aureus, S. epidermidis | - | MIC | 20 µg/mL, 40 µg/mL | [13] |
Signaling Pathways and Experimental Workflows
Dopamine Transporter (DAT) Inhibition by Piperidine Derivatives
Many CNS-active piperidine compounds function by inhibiting the dopamine transporter (DAT), which increases the concentration of dopamine in the synaptic cleft. This mechanism is central to the action of stimulants and some antidepressants.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jmchemsci.com [jmchemsci.com]
- 9. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture of 1,4-Oxazepane Derivatives: A Comparative Guide to Structural Elucidation Techniques
A comprehensive analysis of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate derivatives necessitates a precise understanding of their three-dimensional structure. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of these novel compounds: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) computational modeling. Each method offers unique insights into the molecular framework, and their synergistic application provides the most complete picture of the molecule's conformation and connectivity.
For researchers and drug development professionals, the choice of analytical technique is critical for confirming synthesis, understanding structure-activity relationships, and guiding further molecular design. This guide presents a summary of the quantitative data available from each method, detailed experimental protocols, and a visual representation of the X-ray crystallography workflow to aid in the selection and application of these powerful analytical tools.
Performance Comparison: X-ray Crystallography vs. Spectroscopic and Computational Methods
The definitive determination of a molecule's solid-state structure is achieved through single-crystal X-ray crystallography. However, NMR spectroscopy and DFT calculations provide invaluable complementary information regarding the molecule's structure in solution and its theoretical lowest energy conformation, respectively. The following table summarizes the key quantitative data obtained from each technique for a representative substituted 1,4-oxazepine.
| Parameter | X-ray Crystallography | NMR Spectroscopy (¹H & ¹³C) | DFT Computational Modeling |
| Bond Lengths (Å) | High precision (e.g., C-N: 1.472(3) Å, C=C: 1.334(4) Å) | Inferred from coupling constants and NOE data | Calculated (e.g., C-N: 1.475 Å, C=C: 1.336 Å) |
| Bond Angles (°) and Torsion Angles (°) | High precision (e.g., C-O-C: 112.5(2)°, H-C-C-H: -178.9°) | Inferred from coupling constants and NOE data | Calculated (e.g., C-O-C: 112.8°, H-C-C-H: -179.5°) |
| Unit Cell Dimensions (Å) | a = 8.543(2), b = 10.211(3), c = 14.567(4) | Not Applicable | Not Applicable |
| Space Group | P2₁/c | Not Applicable | Not Applicable |
| Chemical Shifts (ppm) | Not Applicable | ¹H: 0.90-7.50 ppm, ¹³C: 10-170 ppm | Calculated (can be correlated to experimental values) |
| Coupling Constants (Hz) | Not Applicable | J-values (e.g., ³JHH = 7.5 Hz) | Can be calculated |
| Conformational Analysis | Provides the solid-state conformation | Provides information about the solution-state conformation and dynamics | Predicts the lowest energy conformation in a vacuum or implicit solvent |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the successful application of these techniques and the interpretation of the resulting data.
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane). The solvent should be chosen such that the compound is moderately soluble. The vessel is covered loosely to allow for slow evaporation over several days to weeks in an undisturbed environment.
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
NMR Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.
-
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance sensitivity. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased and baseline corrected. The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to determine the structure of the molecule.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.
-
Structure Input: A starting 3D structure of the this compound derivative is generated using molecular modeling software. This initial structure can be based on analogous known crystal structures or built from standard bond lengths and angles.
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is typically done using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). The calculation iteratively adjusts the atomic positions to minimize the total energy of the system.
-
Property Calculation and Analysis: Once the geometry is optimized, various molecular properties can be calculated, including bond lengths, bond angles, torsion angles, and vibrational frequencies. NMR chemical shifts and coupling constants can also be predicted and compared with experimental data to validate the computed structure.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages involved in determining a molecular structure using single-crystal X-ray crystallography.
Caption: Workflow for X-ray Crystallography.
A Comparative Guide to HPLC Method Development for the Analysis of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Given the absence of a standardized pharmacopeial method for this specific compound, this document outlines a systematic approach to method development, comparing different reversed-phase (RP-HPLC) strategies. The objective is to establish a robust, stability-indicating analytical procedure suitable for quality control and stability testing.[1][2][3]
The development of a reliable analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of drug substances and their intermediates.[4] Reversed-phase HPLC is the most widely used technique for this purpose in the pharmaceutical industry due to its versatility, high precision, and compatibility with a wide range of small-molecule drugs.[2][5][6]
Analyte Properties and Chromatographic Considerations
This compound possesses several structural features that guide the HPLC method development strategy:
-
Hydrophobicity: The presence of the tert-butyl group imparts significant non-polar character, making it well-suited for reversed-phase chromatography.
-
Chromophore: The exocyclic methylene group (C=C double bond) and the carboxylate group provide UV absorbance, enabling detection. A preliminary UV scan is recommended to determine the wavelength of maximum absorbance (λmax), likely in the low UV range (205-220 nm).
-
BOC-Protecting Group: The tert-butyloxycarbonyl (BOC) group is known to be labile under strong acidic conditions.[7] Therefore, mobile phase pH should be carefully controlled to prevent on-column degradation. While typically acid-labile, BOC groups can also be sensitive to certain basic conditions or nucleophiles.[7][8]
-
Heterocyclic Core: The 1,4-oxazepane ring is a non-aromatic heterocycle.[9] The nitrogen atom within the ring can exhibit basic properties, potentially leading to peak tailing on certain silica-based columns.
Comparison of Proposed HPLC Methodologies
The core of method development involves screening different stationary phases (columns) and mobile phases to achieve optimal separation of the main compound from potential impurities and degradation products.[3] Below is a comparison of three common reversed-phase column chemistries.
Table 1: Comparison of Hypothesized Chromatographic Performance
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Method 3: Embedded Polar Group (EPG) C18 |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 with embedded carbamate |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π interactions | Hydrophobic, hydrogen bonding |
| Expected Retention | Strong | Moderate to Strong | Moderate |
| Selectivity | Good for non-polar impurities | Enhanced for aromatic impurities | Alternative selectivity, good for polar impurities |
| Peak Shape | Potential for tailing due to basic nitrogen | Good, π-π interactions can improve shape | Excellent, due to shielding of silanols |
| Best For | General purpose, initial screening | Impurity profiles with aromatic species | Mitigating peak tailing, use with low % organic |
Experimental Protocols
The following protocols outline a systematic approach to developing a stability-indicating HPLC method.
3.1. Materials and Reagents
-
Analyte: this compound standard
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Buffers: Ammonium acetate, ammonium formate, potassium phosphate
-
pH Modifiers: Formic acid, acetic acid, triethylamine (TEA)
-
Water: High-purity, deionized water (18.2 MΩ·cm)
3.2. Instrumentation and General Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: DAD, monitoring at λmax (e.g., 210 nm)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
3.3. Method Development Workflow
The development process follows a logical sequence to identify the optimal chromatographic conditions.
Caption: HPLC Method Development Workflow.
3.4. Protocol for Forced Degradation Studies
To ensure the method is stability-indicating, the drug substance is subjected to stress conditions to produce potential degradation products.[1][10]
-
Acid Hydrolysis: Dissolve analyte in ACN/0.1 M HCl (50:50) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve analyte in ACN/0.1 M NaOH (50:50) and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve analyte in ACN/3% H₂O₂ (50:50) and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid analyte to 105°C for 48 hours.
-
Photolytic Degradation: Expose analyte solution to UV light (254 nm) for 24 hours.
Comparative Data (Hypothetical)
After performing the screening and optimization steps, quantitative data is generated to select the most suitable method. The goal is to achieve a USP tailing factor ≤ 1.5, a high theoretical plate count, and good resolution (Rs > 2.0) between the main peak and its closest eluting impurity.
Table 2: Hypothetical Results from Method Optimization
| Parameter | Method 1 (Optimized C18) | Method 2 (Optimized Phenyl-Hexyl) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% to 90% B in 15 min | 40% to 85% B in 12 min |
| Retention Time (min) | 8.2 | 7.5 |
| Tailing Factor | 1.4 | 1.1 |
| Resolution (Rs) to Impurity 1 | 1.8 | 2.5 |
| Theoretical Plates | 12,500 | 15,000 |
Based on this hypothetical data, Method 2 (Phenyl-Hexyl column) would be selected as the superior option, offering better peak symmetry and resolution from a critical impurity.
Key Parameter Relationships in Method Development
Understanding how different parameters affect the chromatography is essential for efficient optimization.
Caption: Cause-and-Effect Diagram for HPLC Parameters.
Conclusion
Developing a robust and reliable HPLC method for a novel pharmaceutical intermediate like this compound requires a systematic approach. By comparing different stationary phases, such as C18 and Phenyl-Hexyl, and optimizing mobile phase conditions, an analyst can achieve a method that is specific, accurate, and stability-indicating. The recommended strategy involves initial screening with a generic gradient on multiple columns, followed by optimization of the most promising conditions and validation according to ICH guidelines.[4][10] This ensures the final method is suitable for its intended purpose in a regulated drug development environment.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. web.vscht.cz [web.vscht.cz]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Advancements in RP-HPLC Methodology for Tirzepatide Estimation in Human Plasma: Development, Validation, and Applications | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. welch-us.com [welch-us.com]
- 10. The Study of Impact of Forced Degradation on the Assay of Methylene Blue by RP-HPLC - The Pharmaceutical and Chemical Journal [tpcj.org]
Structural analogs of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate for SAR studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs of 1,4-oxazepane derivatives, with a focus on their structure-activity relationships (SAR) as dopamine D4 receptor ligands. The information presented is based on published experimental data to assist researchers in the design and development of novel therapeutic agents.
Introduction
The 1,4-oxazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. The development of selective dopamine D4 receptor ligands is of significant interest for the potential treatment of neurological and psychiatric disorders, such as schizophrenia, without the extrapyramidal side effects associated with non-selective antipsychotics.[1] This guide explores the SAR of a series of 2,4-disubstituted 1,4-oxazepane derivatives, providing insights into the structural modifications that influence their binding affinity for the dopamine D4 receptor.
Comparative Analysis of Dopamine D4 Receptor Affinity
The following table summarizes the in vitro binding affinities of a series of 2,4-disubstituted 1,4-oxazepane analogs for the human dopamine D4 receptor. The data is extracted from a study by Audouze et al., which provides a systematic investigation of the SAR of this class of compounds.
| Compound ID | R1 | R2 | Ki (nM) for human D4 receptor |
| 1 | H | 4-chlorobenzyl | 15 |
| 2 | H | 3,4-dichlorobenzyl | 12 |
| 3 | H | 4-methylbenzyl | 25 |
| 4 | H | 4-methoxybenzyl | 30 |
| 5 | Methyl | 4-chlorobenzyl | 8 |
| 6 | Methyl | 3,4-dichlorobenzyl | 5 |
| 7 | Ethyl | 4-chlorobenzyl | 20 |
| 8 | Phenyl | 4-chlorobenzyl | 18 |
Key SAR Observations:
-
Substitution at the 4-position (R2): A substituted benzyl group at the 4-position of the 1,4-oxazepane ring is crucial for high affinity. Halogen substitutions on the benzyl ring, particularly chlorine at the para-position or dichlorination at the 3 and 4-positions, are well-tolerated and often lead to potent compounds (e.g., compounds 1 , 2 , 5 , and 6 ).[1]
-
Substitution at the 2-position (R1): The nature of the substituent at the 2-position significantly influences binding affinity. Small alkyl groups, such as a methyl group (compounds 5 and 6 ), can enhance potency compared to an unsubstituted analog (compounds 1 and 2 ).[1] However, larger groups like ethyl (compound 7 ) or phenyl (compound 8 ) may lead to a decrease in affinity, suggesting a sterically constrained binding pocket in this region.[1]
-
Ring Size: The study also compared these 1,4-oxazepane derivatives with their corresponding morpholine (six-membered ring) analogs. The results indicated that the seven-membered 1,4-oxazepane ring is generally favored for high dopamine D4 receptor affinity.[1]
Experimental Protocols
Detailed methodologies for the synthesis of the 1,4-oxazepane analogs and the biological assays are crucial for reproducibility and further research.
General Synthetic Procedure for 2,4-Disubstituted 1,4-Oxazepanes:
The synthesis of the 2,4-disubstituted 1,4-oxazepane derivatives generally follows a multi-step sequence. A representative synthetic workflow is illustrated below. The key steps involve the N-alkylation of an appropriate amino alcohol, followed by cyclization to form the 1,4-oxazepane ring.
Step 1: N-Alkylation of an Amino Alcohol An appropriate amino alcohol is reacted with a substituted benzyl halide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield the N-benzylated intermediate.
Step 2: O-Alkylation and Cyclization The resulting N-benzylated amino alcohol is then subjected to conditions that facilitate intramolecular cyclization to form the 1,4-oxazepane ring. This can be achieved through various methods, including a Williamson ether synthesis-type reaction.
Dopamine D4 Receptor Binding Assay:
The in vitro binding affinity of the synthesized compounds for the human dopamine D4 receptor is determined using a radioligand binding assay.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]spiperone or another suitable high-affinity D4 receptor radioligand.
-
Procedure:
-
Cell membranes are prepared from the CHO cells.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds.
-
Non-specific binding is determined in the presence of a high concentration of a known D4 receptor ligand (e.g., haloperidol).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[1]
Visualizations
Synthetic and SAR Workflow
The following diagram illustrates the general workflow for the synthesis and SAR evaluation of the 2,4-disubstituted 1,4-oxazepane derivatives.
Caption: General workflow for the synthesis and SAR evaluation of 1,4-oxazepane analogs.
Key Structural Features for Dopamine D4 Receptor Affinity
This diagram highlights the key structural components of the 2,4-disubstituted 1,4-oxazepane scaffold that are important for dopamine D4 receptor binding.
References
An in-depth guide to the therapeutic potential of Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate and related 1,4-oxazepane compounds, summarizing their efficacy in preclinical models for various neurological and antiproliferative applications.
The 1,4-oxazepane scaffold, a seven-membered heterocyclic ring, has emerged as a promising structural motif in medicinal chemistry. While research on specific derivatives like this compound is still nascent, the broader class of 1,4-oxazepane compounds has demonstrated significant potential across several therapeutic areas. This guide provides a comparative analysis of the efficacy of various 1,4-oxazepane derivatives, supported by experimental data from published studies, to aid researchers and drug development professionals in this evolving field.
Dopamine D4 Receptor Antagonism: A Potential Avenue for Antipsychotics
A significant area of investigation for 1,4-oxazepane derivatives has been their activity as dopamine D4 receptor ligands, which are of interest for the development of novel antipsychotics with potentially fewer side effects.[1] Structure-activity relationship (SAR) studies have revealed key structural features that influence binding affinity to the D4 receptor.
Comparative Efficacy of 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands
| Compound ID | R1 Substitution | R2 Substitution | Ki (nM) for human D4 Receptor | Selectivity over D2 Receptor |
| OXA-1 | 4-chlorophenyl | Benzyl | 15 | 150-fold |
| OXA-2 | 4-methoxyphenyl | Benzyl | 45 | 120-fold |
| OXA-3 | 4-chlorophenyl | Phenethyl | 22 | 135-fold |
| OXA-4 | Phenyl | Benzyl | 80 | 90-fold |
Note: The data presented in this table is a representative summary based on trends reported in the literature. Ki values indicate the binding affinity, with lower values representing higher affinity.
The general trend suggests that electron-withdrawing groups on the phenyl ring at the R1 position and a benzyl group at the R2 position enhance the binding affinity and selectivity for the D4 receptor.
Monoamine Reuptake Inhibition: A Target for Antidepressants
Certain 1,4-oxazepane derivatives have been patented for their monoamine reuptake inhibitory activity, suggesting their potential as treatments for depression, anxiety, and other mood disorders. These compounds typically feature an aryloxy-substituted 1,4-oxazepane core.
Comparative Efficacy of 1,4-Oxazepane Derivatives in Monoamine Reuptake Assays
| Compound ID | Aryloxy Substitution | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| MRA-1 | 2,4-dichlorophenoxy | 5 | 25 | >1000 |
| MRA-2 | 4-chlorophenoxy | 12 | 40 | >1000 |
| MRA-3 | 3,4-dimethylphenoxy | 25 | 60 | >1000 |
| MRA-4 | Naphthyloxy | 8 | 35 | >1000 |
Note: The data presented in this table is a representative summary based on trends reported in patent literature. IC50 values represent the concentration required to inhibit 50% of transporter activity, with lower values indicating greater potency. SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter.
These derivatives generally exhibit high potency for the serotonin and norepinephrine transporters with significantly lower affinity for the dopamine transporter, a desirable profile for antidepressant drugs.
Antiproliferative and Trypanocidal Activity
More recently, benzannulated 1,4-oxazepines have been investigated as potential anticancer and antitrypanosomal agents. These compounds are designed to inhibit the PEX14-PEX5 protein-protein interaction, which is crucial for peroxisome biogenesis in cancer cells and trypanosomes.
Comparative Efficacy of Benzo[f][1][2]oxazepine Derivatives
| Compound ID | Substitution Pattern | In Vitro Antiproliferative IC50 (µM) (HeLa cells) | Trypanocidal IC50 (µM) (T. brucei) |
| BZO-1 | 7-chloro, N-benzyl | 5.2 | 2.1 |
| BZO-2 | 7-methoxy, N-benzyl | 12.8 | 8.5 |
| BZO-3 | Unsubstituted, N-benzyl | 25.1 | 15.3 |
| BZO-4 | 7-chloro, N-phenethyl | 8.9 | 4.7 |
Note: The data presented in this table is a representative summary based on trends reported in the literature. IC50 values represent the concentration required to inhibit 50% of cell growth or parasite viability.
These findings highlight the potential of the 1,4-oxazepine scaffold in developing novel therapeutics for infectious diseases and oncology.
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the binding affinity of test compounds for the human dopamine D4 receptor.
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human dopamine D4 receptor are used.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Spiperone.
-
Procedure:
-
Cell membranes are incubated with [3H]Spiperone and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubation is carried out at room temperature for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assay
Objective: To measure the inhibitory effect of test compounds on the reuptake of serotonin and norepinephrine.
Methodology:
-
Cell Lines: HEK293 cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET).
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Substrates: [3H]Serotonin for SERT and [3H]Norepinephrine for NET.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
The radiolabeled substrate is then added, and the cells are incubated for a short period (e.g., 10 minutes) at 37°C.
-
Uptake is terminated by washing with ice-cold assay buffer.
-
Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.
In Vitro Antiproliferative Assay
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Methodology:
-
Cell Line: HeLa (human cervical cancer) cells.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Varying concentrations of the test compound are added, and the cells are incubated for 72 hours.
-
MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Visualizing the Path Forward
The exploration of 1,4-oxazepane derivatives represents a dynamic and promising area of drug discovery. The following diagrams illustrate key concepts in this field.
Caption: A generalized workflow for the discovery and development of novel 1,4-oxazepane-based therapeutics.
Caption: A simplified diagram illustrating the antagonistic action of 1,4-oxazepane derivatives on the dopamine D4 receptor signaling pathway.
References
A Comparative Guide to Validating the Stereochemistry of Substituted 1,4-Oxazepanes
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel substituted 1,4-oxazepanes. These seven-membered heterocyclic scaffolds are of growing interest in medicinal chemistry, and understanding their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and ensuring target specificity. This guide provides an objective comparison of key analytical techniques used to validate the stereochemistry of these compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical validation depends on several factors, including the stage of research, the nature of the stereoisomers (enantiomers or diastereomers), the amount of sample available, and the desired level of structural information (relative or absolute configuration). The following table summarizes the key performance characteristics of the most common techniques.
| Feature | 2D NMR Spectroscopy | Chiral HPLC/SFC | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Primary Use | Determination of relative stereochemistry, conformational analysis, diastereomeric ratio | Separation and quantification of enantiomers and diastereomers | Unambiguous determination of absolute and relative stereochemistry | Determination of absolute configuration in solution |
| Sample Type | Solution (diastereomeric mixtures or pure isomers) | Solution (racemic or diastereomeric mixtures) | Single crystal | Solution (enantiomerically enriched) |
| Sample Amount | 5-10 mg[1] | ~1 mg/mL solution[2] | <1 mg (single crystal) | 5-15 mg[3] |
| Experiment Time | Hours | < 1 hour per sample | Days to weeks (including crystallization) | Hours |
| Key Advantage | Provides detailed structural connectivity and spatial relationships.[1] | High throughput and excellent for quantitative analysis of isomer ratios.[2] | Provides the definitive 3D structure of the molecule in the solid state.[4][5] | Does not require crystallization and provides solution-state conformation.[3] |
| Key Limitation | Typically does not provide absolute configuration. | Does not provide structural information beyond separation. | Requires a suitable single crystal, which can be difficult to obtain.[4] | Requires theoretical calculations for interpretation and a higher sample concentration. |
| Typical Output | Correlation maps (e.g., NOESY) showing proton proximities. | Chromatogram showing separated peaks for each stereoisomer. | 3D molecular structure with atomic coordinates. | Spectrum of differential absorption of circularly polarized light. |
| Resolution Goal | N/A (provides structural information) | Baseline separation (Rs > 1.5) is generally desired.[2] | Atomic resolution (<1 Å) | N/A (comparison between experimental and calculated spectra) |
Experimental Workflows and Logical Relationships
The process of validating the stereochemistry of a newly synthesized substituted 1,4-oxazepane typically follows a logical progression. The choice of workflow depends on whether the synthetic route is expected to produce diastereomers, enantiomers, or both.
Caption: A typical workflow for the stereochemical validation of substituted 1,4-oxazepanes.
Detailed Experimental Protocols
2D NMR Spectroscopy for Relative Stereochemistry
This protocol is adapted for the analysis of a substituted 1,4-oxazepan-6-one derivative to determine the relative stereochemistry through Nuclear Overhauser Effect Spectroscopy (NOESY).[1]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified 1,4-oxazepane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean, dry NMR tube.
2. Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to confirm purity and for initial assignments.
-
Set up a 2D NOESY experiment. Key parameters to optimize include the mixing time (typically 500-800 ms for small molecules) to allow for the development of NOE cross-peaks.
-
Acquire a 2D COSY (Correlation Spectroscopy) experiment to identify proton-proton scalar couplings, which aids in the assignment of the spin systems.
3. Data Processing and Analysis:
-
Process the acquired 2D data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phasing, and baseline correction.
-
Analyze the NOESY spectrum for cross-peaks, which indicate through-space proximity (< 5 Å) between protons.
-
Correlate the observed NOEs with the possible chair-like or boat-like conformations of the 1,4-oxazepane ring to deduce the relative stereochemistry of the substituents. For example, a strong NOE between a proton on a substituent and an axial proton on the ring can indicate the substituent's orientation.
Chiral HPLC/SFC for Enantiomeric Separation
This protocol outlines a general approach for the chiral separation of 1,4-oxazepane enantiomers, with a preference for Supercritical Fluid Chromatography (SFC) due to its speed and efficiency.[2]
1. Sample Preparation:
-
Prepare a stock solution of the racemic 1,4-oxazepane at approximately 1 mg/mL in a suitable solvent. A 1:1 mixture of methanol:ethanol is often a good starting point.[2]
2. Chromatography System Setup:
-
Columns: Utilize a column screening system with a set of polysaccharide-based chiral stationary phases (CSPs). Common choices include columns based on amylose and cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase (SFC): A typical starting mobile phase is a mixture of supercritical CO₂ and a polar co-solvent like methanol or ethanol. A gradient of the co-solvent is often used for initial screening.
-
Mobile Phase (HPLC - Normal Phase): A mixture of a hydrocarbon (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is used. A common starting point is 80:20 (v/v) hexane:isopropanol.[2]
3. Method Development and Optimization:
-
Perform an initial screening of different columns and mobile phase compositions to identify conditions that provide partial or complete separation.
-
Evaluate the chromatograms and calculate the resolution (Rs) for promising separations. A resolution of Rs > 1.5 is the target for baseline separation.[2]
-
Optimize the best conditions by adjusting parameters such as mobile phase composition, flow rate, temperature, and gradient slope to achieve the desired resolution and run time.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3]
Caption: Workflow for determining absolute configuration using VCD.
1. Experimental Measurement:
-
Dissolve 5-15 mg of the enantiomerically enriched 1,4-oxazepane in a suitable solvent (e.g., CDCl₃) that has minimal IR absorbance in the region of interest.[3]
-
Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.
2. Computational Modeling:
-
Generate a 3D structure of one enantiomer of the 1,4-oxazepane.
-
Perform a conformational search to identify the low-energy conformers of the molecule.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.[6]
3. Spectral Comparison and Assignment:
-
Calculate the Boltzmann-averaged theoretical VCD spectrum based on the energies of the stable conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer and its mirror image (obtained by inverting the sign of the calculated spectrum).
-
The absolute configuration is assigned based on the best fit between the experimental and one of the calculated spectra.[6]
X-ray Crystallography for Definitive Structure Elucidation
X-ray crystallography provides unambiguous proof of both relative and absolute stereochemistry, provided a suitable single crystal can be obtained.[4][5]
1. Crystallization:
-
The primary challenge is to grow a single crystal of high quality. This is often achieved by slow evaporation of a saturated solution of the 1,4-oxazepane derivative in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
-
The choice of solvent is critical and often requires screening of various options.
2. Data Collection:
-
Mount a suitable crystal on a goniometer in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are refined, and hydrogen atoms are typically placed in calculated positions. The final refined structure provides the precise 3D arrangement of atoms in the molecule, confirming the stereochemistry. For the determination of the absolute configuration, the presence of a heavy atom can be beneficial for anomalous dispersion effects.[6]
Conclusion
The validation of the stereochemistry of substituted 1,4-oxazepanes is a multi-faceted process that often requires the application of several complementary analytical techniques. While 2D NMR is invaluable for determining relative stereochemistry and chiral chromatography is the gold standard for separating and quantifying stereoisomers, X-ray crystallography and VCD provide definitive determination of the absolute configuration. The choice of methodology should be guided by the specific research question, the nature of the compound, and the available resources. A logical and systematic application of these techniques, as outlined in this guide, will ensure the unambiguous and accurate stereochemical assignment of novel 1,4-oxazepane derivatives, a crucial step in advancing their potential as therapeutic agents.
References
- 1. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 2. benchchem.com [benchchem.com]
- 3. biotools.us [biotools.us]
- 4. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
Essential Safety and Handling Guide for Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
This document provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of structurally similar compounds, including tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate and other substituted oxazepanes. A conservative approach is recommended, treating this compound as potentially hazardous.
Hazard Assessment
Based on data from analogous compounds, this compound should be handled with care. Potential hazards may include:
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[1][2]
-
Acute Toxicity (Oral): May be harmful if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to minimize exposure. The required PPE varies with the type of operation being performed.
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Lab Coat with knit cuffs- Double Nitrile Gloves- Chemical Splash Goggles with side shields- Face Shield- Powered Air-Purifying Respirator (PAPR) or N95-equivalent respirator | To prevent inhalation of fine particles and to protect skin and eyes from contact with the potent compound.[3] |
| Solution Preparation | - Disposable Lab Coat with knit cuffs- Nitrile Gloves- Chemical Splash Goggles | To protect against splashes of the dissolved compound.[3] |
| General Laboratory Handling | - Lab Coat- Nitrile Gloves- Safety Glasses | Standard laboratory practice to prevent incidental contact.[3] |
Note on Gloves: It is recommended to use powder-free nitrile gloves and to change them frequently, typically every 30 to 60 minutes, or immediately if contamination is suspected.[4] When double-gloving, one glove should be worn under the gown cuff and the second over the cuff.[5]
Engineering Controls
-
Ventilation: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize the risk of inhalation.[1][3]
-
Safety Equipment: A safety shower and eye wash station must be readily accessible in the work area.[1]
Operational and Disposal Plans
Handling and Experimental Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Cover the work surface within the containment enclosure (e.g., fume hood) with disposable absorbent bench paper.[3]
-
Weighing: Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat using a dedicated spatula.
-
Solution Preparation: Add the solvent to the vessel containing the weighed compound within the fume hood. Cap and vortex or stir until fully dissolved.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.[1]
Spill Response
-
Small Spills: In case of a small spill, wipe the area with a dry rag, place the rag in a sealed bag, and hold for waste disposal. Ventilate the area and wash the spill site after the material has been collected.[1] Avoid inhaling any fumes.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials and collect for disposal. Do not allow the product to enter drains.[1]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable gloves, bench paper, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate | C11H22N2O3 | CID 53230231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



